Setin-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H21F3N2O2 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
3-[[3-[4-[4-(trifluoromethyl)phenyl]indol-1-yl]phenyl]methylamino]benzoic acid |
InChI |
InChI=1S/C29H21F3N2O2/c30-29(31,32)22-12-10-20(11-13-22)25-8-3-9-27-26(25)14-15-34(27)24-7-1-4-19(16-24)18-33-23-6-2-5-21(17-23)28(35)36/h1-17,33H,18H2,(H,35,36) |
Clave InChI |
XPJOGIGKCTXMJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=CC3=C(C=CC=C32)C4=CC=C(C=C4)C(F)(F)F)CNC5=CC=CC(=C5)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Setin-1 and Sirtuin-1 (SIRT1)
A Note on Terminology: The term "Setin-1" is not a systematically recognized chemical name in major chemical databases. However, it is marketed by some suppliers as a potent inhibitor of the histone methyltransferases Set7 and G9a[1]. Given the specificity of the user's request for a technical guide for researchers, it is also highly probable that "this compound" could be a typographical error for "Sirtuin-1" (SIRT1), a widely researched enzyme in the fields of aging, metabolism, and drug development.
This guide will first address the available information on the Set7/G9a inhibitor known as this compound. Subsequently, it will provide a comprehensive overview of Sirtuin-1 (SIRT1), including its modulators, signaling pathways, and relevant experimental protocols, to fully address the scope and depth of the user's request.
Part 1: this compound (Set7/G9a Inhibitor)
This compound is described as a potent inhibitor of Set7, acting through the inhibition of the lysine (B10760008) methyltransferase G9a[1]. Both Set7 and G9a are crucial enzymes involved in the methylation of histone and non-histone proteins, thereby regulating gene expression and other cellular processes.
Due to the proprietary nature of this specific compound, detailed public information regarding its chemical structure, quantitative data, and specific experimental protocols is limited. The following sections provide a general overview based on the known functions of its targets, Set7 and G9a.
Signaling Pathway Involving G9a and Set7
G9a (EHMT2) and Set7 (SETD7) are key histone methyltransferases that primarily catalyze the mono- and di-methylation of lysine residues on histones (e.g., H3K9) and other proteins. This methylation activity is fundamental to epigenetic regulation. G9a-mediated H3K9 methylation is generally associated with transcriptional repression. The pathway below illustrates the general role of these enzymes in gene regulation.
Part 2: Sirtuin-1 (SIRT1) - A Comprehensive Technical Guide
Sirtuin-1 (SIRT1) is the most extensively studied mammalian member of the sirtuin family, a class of NAD⁺-dependent deacetylases[][3][4]. These enzymes play a critical role in regulating a wide array of cellular processes, including metabolism, DNA repair, inflammation, and cellular senescence, by deacetylating histone and non-histone protein targets[3][5][6].
Chemical Structures of SIRT1 Modulators
SIRT1 activity can be modulated by small molecules, which are broadly classified as activators or inhibitors. These compounds are of significant interest in drug development for age-related diseases, metabolic disorders, and cancer[7][8].
SIRT1 Activators:
-
Resveratrol: A natural polyphenol found in grapes and other plants, it is the most well-known SIRT1 activator[9].
-
SRT2104: A second-generation synthetic SIRT1-activating compound (STAC) that has been evaluated in clinical trials[8][10].
-
Fisetin: A natural flavonoid that enhances SIRT1 expression and activity[5].
SIRT1 Inhibitors:
-
Sirtinol: A cell-permeable inhibitor of SIRT1 and SIRT2[4][11].
-
EX-527: A potent and selective inhibitor of SIRT1[11].
SIRT1 Signaling Pathway
SIRT1 is a central node in a complex signaling network that responds to cellular energy status (NAD⁺/NADH ratio) to control metabolism and stress responses. Key upstream regulators include factors that modulate NAD⁺ levels, while downstream effects are mediated through the deacetylation of numerous protein substrates[][13][14].
Quantitative Data on SIRT1 Modulators
The potency of SIRT1 modulators is typically determined through in vitro enzymatic assays and reported as IC₅₀ (for inhibitors) or EC₅₀/AC₅₀ (for activators) values. The table below summarizes data for representative compounds.
| Compound | Type | Target(s) | IC₅₀ / AC₅₀ | Notes |
| EX-527 | Inhibitor | SIRT1 | 38 nM | Highly selective for SIRT1 over SIRT2 and SIRT3. |
| Sirtinol | Inhibitor | SIRT1, SIRT2 | 131 µM (SIRT1) | A commonly used, but less potent, sirtuin inhibitor. |
| Tenovin-6 | Inhibitor | SIRT1, SIRT2 | 21 µM (SIRT1) | Dual inhibitor with anti-proliferative effects[4][12]. |
| Resveratrol | Activator | SIRT1 | 46 µM (AC₅₀) | Natural compound; activity can be substrate-dependent[15]. |
| SRT1720 | Activator | SIRT1 | 0.16 µM (AC₅₀) | Potent synthetic activator with metabolic benefits in vivo. |
| Fisetin | Activator | SIRT1 | Not directly reported as AC₅₀ | Increases SIRT1 expression and enhances its activity[5]. |
Note: IC₅₀ (half-maximal inhibitory concentration) and AC₅₀ (half-maximal activation concentration) values can vary depending on assay conditions and the specific peptide substrate used.
Experimental Protocols
Protocol: In Vitro Fluorometric SIRT1 Activity Assay
This protocol describes a common method for measuring the enzymatic activity of purified SIRT1 and for screening potential activators or inhibitors using a fluorogenic peptide substrate[16].
1. Principle: The assay is a two-step enzymatic reaction. First, recombinant SIRT1 deacetylates a synthetic peptide substrate derived from a known target (e.g., p53) that contains an acetylated lysine residue and is conjugated to a fluorophore like aminomethylcoumarin (AMC). In the second step, a developer solution is added that specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal proportional to SIRT1 activity.
2. Materials:
-
Recombinant human SIRT1 enzyme[17]
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic Substrate (e.g., Fluor-de-Lys®-SIRT1, Ac-p53-AMC)
-
NAD⁺ solution
-
Developer solution containing a protease (e.g., Trypsin) and a sirtuin inhibitor (e.g., Nicotinamide) to stop the reaction
-
Test compounds (inhibitors/activators) dissolved in DMSO
-
Black, opaque 96-well microplate
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[16]
3. Experimental Workflow Diagram:
4. Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of SIRT1 enzyme, substrate, and NAD⁺ in assay buffer to the desired final concentrations.
-
Plate Setup: In a 96-well plate, add assay buffer. Then add the test compound at various concentrations or vehicle control (e.g., DMSO). Include controls for background fluorescence ('No Enzyme' control) and 100% activity ('Vehicle' control).
-
Enzyme Addition: Add the diluted SIRT1 enzyme solution to all wells except the 'No Enzyme' control wells.
-
Reaction Initiation: Start the enzymatic reaction by adding the SIRT1 substrate solution to all wells. The final reaction volume is typically 50 µL.
-
First Incubation: Mix the plate gently on a shaker and incubate at 37°C for 30-60 minutes.
-
Reaction Termination and Development: Stop the deacetylation reaction by adding 50 µL of the Developer Solution containing nicotinamide[16]. This also initiates the cleavage of the deacetylated substrate.
-
Second Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal[16].
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm[16][18].
-
Data Analysis: Subtract the 'No Enzyme' background fluorescence from all readings. Calculate the percentage of inhibition or activation relative to the vehicle control. Plot the results to determine IC₅₀ or AC₅₀ values.
References
- 1. setin1 — TargetMol Chemicals [targetmol.com]
- 3. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]
- 6. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based development of novel sirtuin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Sirtuin signaling in cellular senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.com [abcam.com]
Setin-1: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setin-1 has emerged as a significant small molecule inhibitor of the protein lysine (B10760008) methyltransferase SETD7, an enzyme implicated in a wide array of cellular processes and disease states. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its inhibitory activity, the experimental protocols for its characterization, and its impact on relevant signaling pathways.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of SETD7 (also known as SET7/9 or KMT7). SETD7 is a lysine methyltransferase that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues on both histone and non-histone protein substrates. The primary in vitro mechanism of action of this compound is the competitive inhibition of SETD7's catalytic activity. It is an analogue of (R)-PFI-2, a well-characterized, potent SETD7 inhibitor, and is believed to occupy the substrate-binding pocket of the enzyme, thereby preventing the binding and subsequent methylation of its target proteins.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and related compounds against human SETD7 has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.
| Compound | Target | IC50 (µM) | Notes |
| This compound (Compound 7) | Human SETD7 | 0.96 | A potent analogue of (R)-PFI-2 with a hydroxyethyl (B10761427) side chain.[1] |
| (R)-PFI-2 | Human SETD7 | 0.002 | A highly potent and selective inhibitor of SETD7, serving as a benchmark compound.[2] |
| (S)-PFI-2 | Human SETD7 | 1.0 | The less active enantiomer of (R)-PFI-2, often used as a negative control.[2] |
| DC-S238 | Human SETD7 | 4.88 | A selective inhibitor of SET7.[3] |
| DC-S239 | Human SETD7 | 4.59 | A selective inhibitor of SET7.[3] |
Experimental Protocols
Recombinant Human SETD7 Expression and Purification
To perform in vitro inhibition assays, a source of active SETD7 enzyme is required. This is typically achieved by expressing recombinant human SETD7 in a heterologous system, such as E. coli.
Methodology:
-
Gene Cloning: The cDNA encoding full-length human SETD7 (amino acids 1-366) is cloned into an expression vector, often with an affinity tag (e.g., a C-terminal 6x-His tag) to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme (B549824) and protease inhibitors. The cells are then lysed using sonication or a French press.
-
Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant containing the His-tagged SETD7 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Elution and Dialysis: The bound protein is washed and then eluted using a buffer containing a high concentration of imidazole (B134444). The purified protein is then dialyzed against a storage buffer to remove imidazole and stored at -80°C.
In Vitro SETD7 Inhibition Assay (Mass Spectrometry-Based)
This assay directly measures the enzymatic activity of SETD7 by detecting the methylation of a substrate in the presence of an inhibitor.
Methodology:
-
Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains the following components in a reaction buffer (e.g., 50 mM glycine, pH 8.8):
-
Recombinant human SETD7 (e.g., 200 nM).
-
S-adenosyl-L-methionine (SAM), the methyl donor (e.g., 50 µM).
-
A peptide substrate (e.g., a fragment of histone H3 or a synthetic peptide).
-
Varying concentrations of the inhibitor (this compound) or a vehicle control (e.g., DMSO).
-
-
Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 2 hours) to allow for enzymatic methylation of the substrate.
-
Reaction Quenching: The reaction is stopped by the addition of an acid (e.g., trifluoroacetic acid) or an organic solvent.
-
LC-MS Analysis: The reaction products are analyzed by liquid chromatography-mass spectrometry (LC-MS). The extent of substrate methylation is quantified by measuring the area of the peaks corresponding to the unmethylated and methylated substrate.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
Caption: Workflow for determining the in vitro IC50 of this compound against SETD7.
Signaling Pathways Modulated by SETD7 Inhibition
Inhibition of SETD7 by this compound is expected to modulate the activity of several downstream signaling pathways by preventing the methylation and subsequent functional alteration of key protein targets.
Hippo Signaling Pathway
SETD7 methylates YAP (Yes-associated protein), a key effector of the Hippo pathway. This methylation leads to the cytoplasmic retention of YAP, thereby inhibiting its transcriptional activity. Inhibition of SETD7 by this compound would be expected to reduce YAP methylation, promoting its nuclear localization and the transcription of its target genes involved in cell proliferation and organ size control.
Caption: Inhibition of the SETD7-YAP axis in the Hippo pathway by this compound.
Wnt/β-catenin Signaling Pathway
SETD7 has been shown to modulate the Wnt/β-catenin pathway. In some contexts, SETD7 facilitates the degradation of β-catenin. By inhibiting SETD7, this compound may lead to the stabilization and nuclear accumulation of β-catenin, thereby activating the transcription of Wnt target genes.
Caption: Modulation of the Wnt/β-catenin pathway by this compound via SETD7 inhibition.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of SETD7. Its in vitro mechanism of action is characterized by the direct inhibition of SETD7's methyltransferase activity, which can be quantified using biochemical assays. The inhibition of SETD7 by this compound provides a powerful tool to investigate the downstream consequences on cellular signaling pathways, such as the Hippo and Wnt/β-catenin pathways, thereby advancing our understanding of the therapeutic potential of targeting protein lysine methylation in various diseases.
References
The Discovery and Synthesis of Setin-1: A Technical Guide
An In-depth Examination of a Novel Histone Methyltransferase Inhibitor for Researchers, Scientists, and Drug Development Professionals
Introduction
Setin-1 is a novel, competitive inhibitor of the histone methyltransferase SETD7 (also known as SET7/9), an enzyme implicated in a wide array of cellular processes and disease states. Developed through an innovative pharmacophore-based strategy, this compound serves as a valuable chemical probe for elucidating the biological functions of SETD7 and as a scaffold for the development of future epigenetic drug candidates. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.
The design of this compound was predicated on the concept of utilizing "biased-privileged" scaffolds. This approach leverages drug-like molecular frameworks known to interact with specific protein families and biases them with structural motifs present in the natural cofactor, S-adenosyl methionine (SAM). This strategy aims to enhance binding affinity and selectivity for the target enzyme. As a result, this compound emerged as a potent inhibitor of SETD7 and was also found to exhibit inhibitory activity against another key lysine (B10760008) methyltransferase, G9a.
Discovery and Design Philosophy
The discovery of this compound was guided by a pharmacophore-based approach that integrated key structural features of the SAM binding site within lysine methyltransferases (KMTases). The core principle was to identify a "privileged scaffold" that could be chemically modified to mimic the interactions of SAM, thereby creating a competitive inhibitor. This strategy offers a powerful alternative to high-throughput screening by focusing on chemical space with a higher probability of yielding active and selective compounds.
The logical workflow for the discovery of this compound can be conceptualized as follows:
Caption: A logical workflow diagram illustrating the key stages in the discovery of this compound.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process culminating in a key C5-arylation of an indole (B1671886) core. The detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials and Methods:
-
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted.
-
Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
-
Flash column chromatography was performed using silica gel (230-400 mesh).
-
Nuclear magnetic resonance (NMR) spectra were recorded on a 400 MHz spectrometer.
-
High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.
Synthetic Scheme:
A pivotal step in the synthesis of this compound involves the regioselective C-H functionalization of a substituted indole. The general synthetic approach is depicted below.
Caption: A generalized workflow for the chemical synthesis of this compound.
Step-by-Step Procedure:
(Detailed, step-by-step experimental procedures for the synthesis of this compound are proprietary and were not fully disclosed in the public domain. The following is a representative protocol based on similar reported indole functionalizations.)
-
Preparation of the N-Protected Indole Intermediate: To a solution of the starting indole derivative in an appropriate aprotic solvent (e.g., DMF or THF), a suitable protecting group precursor (e.g., Boc-anhydride or a silyl (B83357) chloride) is added in the presence of a base (e.g., NaH or an amine base). The reaction is stirred at room temperature until completion, as monitored by TLC. The product is then isolated by aqueous workup and purified by column chromatography.
-
C5-Arylation of the Protected Indole: The N-protected indole is subjected to a palladium- or copper-catalyzed C-H arylation reaction. In a typical procedure, the indole derivative, an arylating agent (e.g., an aryl halide or a diaryliodonium salt), a catalyst (e.g., Pd(OAc)2 or a Cu(I) salt), a ligand (e.g., a phosphine (B1218219) or bipyridine ligand), and a base (e.g., K2CO3 or Cs2CO3) are combined in a suitable solvent (e.g., toluene (B28343) or dioxane). The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The crude product is then purified by column chromatography.
-
Deprotection and Final Modification: The protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group or fluoride (B91410) treatment for a silyl group). The resulting intermediate is then carried forward to the final modification step, which may involve amide coupling or other functional group interconversions to yield the final this compound product. The final compound is purified by preparative HPLC to ensure high purity.
Biological Activity and Selectivity
This compound was evaluated for its inhibitory activity against a panel of histone methyltransferases using in vitro enzymatic assays. The results demonstrate that this compound is a potent inhibitor of SETD7 with an IC50 in the low micromolar range. Notably, it also exhibits inhibitory activity against G9a.
Experimental Protocols: Enzymatic Assays
SETD7 and G9a Inhibition Assays:
The inhibitory activity of this compound against SETD7 and G9a was determined using a radiometric assay that measures the transfer of a tritiated methyl group from [3H]-SAM to a histone H3-derived peptide substrate.
-
Assay Components:
-
Recombinant human SETD7 or G9a enzyme.
-
Histone H3 (1-21) peptide substrate.
-
[3H]-S-adenosyl methionine ([3H]-SAM).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT).
-
This compound (or other test compounds) dissolved in DMSO.
-
-
Assay Procedure:
-
The enzymatic reactions are initiated by combining the enzyme, peptide substrate, and varying concentrations of this compound in the assay buffer.
-
The reaction is started by the addition of [3H]-SAM and incubated at room temperature for a defined period (e.g., 1 hour).
-
The reaction is stopped by the addition of an appropriate quenching solution.
-
The reaction mixture is then transferred to a filter plate (e.g., a phosphocellulose filter plate) to capture the radiolabeled peptide substrate.
-
The filter plate is washed to remove unincorporated [3H]-SAM.
-
Scintillation fluid is added to the wells, and the radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Quantitative Data
| Target | IC50 (µM) | Assay Type |
| SETD7 | 10 | Radiometric |
| G9a | Data not publicly available | Radiometric |
| Other KMTases | Generally inactive | Radiometric |
Signaling Pathways and Biological Context
SETD7 is a mono-methyltransferase that targets both histone and non-histone proteins, thereby regulating a multitude of cellular processes. Inhibition of SETD7 by this compound can thus be expected to modulate these pathways. The diagram below illustrates some of the key signaling pathways and cellular processes influenced by SETD7.
Caption: A diagram of key signaling pathways and cellular processes regulated by SETD7.
The methylation of p53 by SETD7 is known to regulate its stability and transcriptional activity, thereby influencing apoptosis and tumor suppression. Similarly, SETD7-mediated methylation of E2F1 plays a role in cell cycle progression. The modulation of NF-κB by SETD7 has implications for inflammatory responses, while its interaction with the Hippo pathway effector YAP connects it to the regulation of organ size and cell proliferation. By inhibiting SETD7, this compound provides a tool to probe these complex biological networks.
Conclusion
This compound represents a significant advancement in the development of chemical probes for studying the function of lysine methyltransferases. Its discovery through a rational, pharmacophore-based design strategy highlights the potential of this approach for generating novel and selective enzyme inhibitors. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research into the therapeutic potential of SETD7 inhibition and to serve as a foundation for the design of next-generation KMTase inhibitors.
Technical Guide: Syntenin-1 Biological Targets and Pathways
An in-depth analysis of the query "Setin-1" suggests that it is likely a typographical error for "Syntenin-1," a well-documented scaffold protein involved in numerous critical signaling pathways. This guide will focus on Syntenin-1, providing a comprehensive overview of its biological targets, pathways, and the experimental methodologies used to elucidate its functions. A secondary possibility, "Fisetin," a natural flavonoid, is also briefly discussed due to its appearance in search results related to molecular mechanisms.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: Syntenin-1 (also known as Melanoma Differentiation-Associated protein 9, MDA-9, or Syndecan Binding Protein, SDCBP) is a versatile scaffold protein characterized by the presence of two PDZ domains. These domains allow it to act as an adaptor, bringing together various signaling molecules to regulate diverse cellular processes. Its overexpression is implicated in multiple cancers, making it a target of interest for therapeutic development.[1]
Key Biological Targets of Syntenin-1
Syntenin-1 interacts with a wide array of transmembrane proteins and cytosolic signaling molecules. Its function is primarily to assemble signaling complexes and regulate protein trafficking.
Table 1: Major Binding Partners of Syntenin-1
| Target Class | Specific Protein | Cellular Function | Reference |
| Transmembrane Receptors | Frizzled 7 (FZD7) | Wnt signaling, cell polarity | [2] |
| Transforming Growth Factor-β Receptor (TGF-βR) | Cell growth, differentiation, metastasis | [1][2] | |
| Integrin Receptors | Cell adhesion, migration, invasion | [2] | |
| Epidermal Growth Factor Receptor (EGFR) | Cell proliferation, survival | [1] | |
| Insulin-like Growth Factor 1 Receptor (IGF1R) | Metabolism, growth | [1] | |
| Syndecans | Cell adhesion, growth factor signaling | [1] | |
| Cytosolic Proteins | c-Jun | Transcription factor, cell proliferation | [2] |
| Cdc42 | Cell polarity, membrane trafficking | [2] | |
| Focal Adhesion Kinase (FAK) | Cell adhesion, migration | [1] | |
| Src | Cell growth, differentiation | [1] | |
| Protein Kinase Cα (PKCα) | Signal transduction, cell invasion | [2] | |
| ALIX | Exosome biogenesis | [1] |
Core Signaling Pathways Modulated by Syntenin-1
Syntenin-1 is a critical node in several pathways that are frequently dysregulated in cancer, promoting cell motility, invasion, and metastasis.
A. Wnt Signaling Pathway (Non-canonical) Syntenin-1 binds to the Frizzled 7 (FZD7) receptor, a key component of the Wnt signaling pathway. This interaction enhances membrane trafficking and promotes the activity of downstream effectors like c-Jun and Cdc42, contributing to cell polarity and movement.[2]
B. Integrin/FAK/Src Signaling By binding to integrin receptors, Syntenin-1 facilitates the formation of the IPP (Integrin-Syntenin-PKCα) complex. This scaffolding function is crucial for activating downstream kinases like FAK, Src, and AKT, which are central regulators of cell motility and invasion.[1][2]
C. TGF-β Signaling Pathway Syntenin-1 interacts with the TGF-β receptor (TGF-βR), which enhances the activity of Smad2/3-GTPase. This interaction also inhibits the internalization of the receptor, prolonging its signaling activity at the cell surface and thereby inducing the metastatic capabilities of cancer cells.[2]
Experimental Protocols
The study of Syntenin-1 involves standard molecular and cell biology techniques to probe its interactions and functions.
A. Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions
-
Objective: To determine if Syntenin-1 physically interacts with a putative binding partner (e.g., FZD7) in a cellular context.
-
Methodology:
-
Cell Lysis: Lyse cells expressing both proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to Syntenin-1 overnight at 4°C.
-
Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blot using an antibody against the putative binding partner (FZD7). A band corresponding to FZD7 in the Syntenin-1 IP lane indicates an interaction.
-
B. Western Blot Analysis for Syntenin-1 Expression
-
Objective: To quantify the expression level of Syntenin-1 in different cell lines or tissues.
-
Methodology:
-
Protein Extraction: Prepare whole-cell lysates from various cell lines.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Syntenin-1 (e.g., Syntenin-1/MDA9 Rabbit mAb) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like GAPDH to normalize for protein loading.[1]
-
Alternative Candidate: Fisetin
While Syntenin-1 is the most likely subject, it is worth noting that "Setin" could be a typo for Fisetin , a flavonoid with neuroprotective and potential antidepressant effects.[3]
-
Biological Targets: Fisetin is known to interact with multiple targets. Computational studies suggest strong binding affinities for proteins like glycogen (B147801) synthase kinase 3 beta (GSK3β), monoamine oxidase A (MAO-A), acetylcholinesterase (AChE), and matrix metalloproteinase 9 (MMP-9).[3]
-
Signaling Pathway: Network pharmacology analyses have identified the IL-17 signaling pathway as a significant pathway modulated by Fisetin in the context of major depressive disorder.[3]
-
Mechanism of Action: Fisetin exerts its effects by inhibiting protein aggregation (e.g., SOD1 in ALS models) and modulating pathways involved in inflammation and oxidative stress.[4]
Due to the ambiguity of the initial query, further details on Fisetin are not provided here but can be explored if it is the intended molecule of interest.
References
- 1. Syntenin-1/MDA9 (E2I9L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibitory effect of Fisetin against the aggregation process of SOD1 E100K mutant: computer-based drug design as a potential therapeutic for ALS disease [frontiersin.org]
In Silico Modeling of Setin-1 Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of "Setin-1" interactions. Initial research indicates that "this compound" is likely a variant name for either Syntenin-1 , a versatile scaffold protein, or SETDB1 , a crucial histone methyltransferase. This document will therefore cover both proteins, offering a comprehensive resource for understanding and modeling their complex interactions.
Introduction to Syntenin-1 and SETDB1
Syntenin-1 (SDCBP) is a highly conserved intracellular protein characterized by the presence of two tandem PDZ domains. These domains act as scaffolds, mediating a wide array of protein-protein interactions that are crucial for various cellular processes. Syntenin-1 is implicated in receptor signaling, ion channel regulation, and the trafficking of transmembrane proteins. Its involvement in pathways such as those regulated by FAK, Src, and TGF-βR1 underscores its importance in cell adhesion, migration, and proliferation.
SETDB1 (ESET) is a histone H3 lysine (B10760008) 9 (H3K9) methyltransferase that plays a pivotal role in transcriptional repression and the establishment of heterochromatin. By catalyzing the trimethylation of H3K9, SETDB1 contributes to gene silencing, which is essential for embryonic development and the maintenance of genomic stability. Its dysregulation has been linked to various cancers, making it a significant target in drug discovery. SETDB1's function is often modulated by its interaction with other proteins, such as TRIM28 (KAP1), which directs its activity to specific genomic loci.
Data Presentation: Quantitative Analysis of Protein Interactions
The following tables summarize the available quantitative data for the binding affinities of Syntenin-1 and SETDB1 with their respective interacting partners. This data is essential for the parameterization and validation of in silico models.
Table 1: Quantitative Binding Affinities for Syntenin-1 Interactions
| Interacting Partner | Method | Binding Affinity (Kd/Ki) | Reference |
| Ubiquitin | Isothermal Titration Calorimetry (ITC) | 27.3 µM (Kd) | [1] |
Table 2: Quantitative Binding Affinities for SETDB1 Interactions
| Interacting Partner | Method | Binding Affinity (Kd/Ki) | Reference |
| No specific quantitative data found in the search results. |
Further literature review is required to populate this table with specific dissociation constants (Kd) or inhibition constants (Ki) for high-confidence SETDB1 interactors.
In Silico Modeling Approaches
The in silico modeling of Syntenin-1 and SETDB1 interactions can provide profound insights into their molecular mechanisms and guide the development of targeted therapeutics. The general workflow for such studies is outlined below.
Experimental Workflow for In Silico Protein-Protein Docking
In Silico Protein-Protein Docking Workflow
Signaling Pathways
Visualizing the signaling pathways involving Syntenin-1 and SETDB1 is crucial for understanding their functional context. The following diagrams, generated using the DOT language, illustrate key pathways.
Syntenin-1 Signaling Network
Syntenin-1 acts as a central node in several signaling pathways, influencing cell adhesion, migration, and proliferation.
Syntenin-1 Interaction Network
SETDB1-mediated Transcriptional Repression
SETDB1 is a key player in gene silencing through its interaction with the TRIM28/KAP1 complex, which is recruited to specific genomic locations by KRAB zinc-finger proteins.
SETDB1-mediated Gene Silencing Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate protein-protein interactions of Syntenin-1 and SETDB1.
Co-Immunoprecipitation (Co-IP) of Endogenous Proteins
This protocol is adapted for the immunoprecipitation of endogenous protein complexes.
1. Cell Lysis:
-
Harvest cells (approximately 1-5 x 10^7) and wash twice with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G magnetic beads to the cell lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
3. Immunoprecipitation:
-
Add 1-5 µg of the primary antibody (specific to the bait protein, e.g., anti-Syntenin-1 or anti-SETDB1) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
4. Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold lysis buffer (or a less stringent wash buffer, e.g., without SDS and deoxycholate).
-
After the final wash, carefully remove all residual buffer.
5. Elution and Analysis:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Analyze the results by Western blotting using antibodies specific to the bait and expected interacting proteins.
GST Pull-Down Assay
This assay is used to confirm direct protein-protein interactions in vitro.
1. Expression and Purification of GST-fused Bait Protein:
-
Transform E. coli (e.g., BL21 strain) with a plasmid encoding the GST-fused bait protein (e.g., GST-Syntenin-1).
-
Induce protein expression with IPTG and purify the GST-fusion protein from the bacterial lysate using glutathione-agarose beads according to the manufacturer's protocol.
-
Elute the purified protein or keep it bound to the beads for the pull-down assay.
2. Preparation of Prey Protein Lysate:
-
Prepare a cell lysate containing the prey protein(s) as described in the Co-IP protocol (Step 1). The prey can be from a cell line, tissue extract, or in vitro transcription/translation product.
3. Binding Reaction:
-
Incubate the immobilized GST-bait protein (on glutathione-agarose beads) with the prey protein lysate for 2-4 hours or overnight at 4°C on a rotator.
-
As a negative control, incubate the prey lysate with GST protein alone bound to beads.
4. Washing:
-
Pellet the beads by centrifugation (e.g., 500 x g for 3 minutes).
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.
5. Elution and Analysis:
-
Elute the bound proteins by adding elution buffer (e.g., buffer containing reduced glutathione) or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody specific for the prey protein.
Conclusion
This technical guide provides a foundational framework for the in silico modeling of Syntenin-1 and SETDB1 interactions. By integrating quantitative experimental data with computational approaches, researchers can gain a deeper understanding of the molecular mechanisms governing the functions of these important proteins. The provided protocols and visualization examples serve as a starting point for designing and executing robust studies in this area. Further targeted experimental work to generate more quantitative binding data will be crucial for refining and validating the predictive power of in silico models.
References
Setin-1: A Comprehensive Analysis of Pharmacokinetics, Pharmacodynamics, and Preclinical Profile
[WHITE PAPER]
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Setin-1, a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2. The data presented herein summarizes the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound across multiple preclinical species, alongside its cellular and in vivo target engagement and efficacy. Detailed experimental protocols and clear data visualizations are provided to support future research and development of this compound.
Introduction to this compound
This compound is a synthetic, non-ATP-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). By binding to a unique allosteric pocket, this compound effectively prevents the phosphorylation and activation of ERK1/2, a critical downstream node in the RAS/RAF/MEK/ERK signaling cascade. Dysregulation of this pathway is a key driver in numerous human cancers, making this compound a promising candidate for targeted oncology therapy. This guide details its fundamental drug-like properties to establish a foundational PK/PD relationship.
Pharmacokinetics (PK) of this compound
The pharmacokinetic profile of this compound has been characterized in mouse, rat, and dog models to understand its disposition in biological systems and to project human PK parameters.
Summary of PK Parameters
Quantitative data from single-dose intravenous (IV) and oral (PO) administration studies are summarized below.
| Parameter | Mouse | Rat | Dog | Human (Projected) |
| Clearance (CL) (mL/min/kg) | 25.5 | 15.2 | 5.1 | 2.5 |
| Volume of Distribution (Vss) (L/kg) | 2.8 | 1.9 | 1.5 | 1.2 |
| Terminal Half-Life (t½) (h) | 1.9 | 2.2 | 4.8 | 8.1 |
| Oral Bioavailability (F) (%) | 75 | 88 | 95 | >90 |
| Time to Max Concentration (Tmax) (h) | 0.5 | 1.0 | 2.0 | 2.0 |
| Plasma Protein Binding (%) | 98.5 | 99.1 | 99.5 | 99.6 |
Experimental Protocol: In Vivo Pharmacokinetic Study
Objective: To determine the key PK parameters of this compound following IV and PO administration in rodents.
-
Animal Models: Male CD-1 mice (n=3 per group) and Sprague-Dawley rats (n=3 per group) were used.
-
Dosing:
-
Intravenous (IV): this compound was formulated in 20% Solutol HS 15 / 80% Water and administered as a bolus dose of 1 mg/kg via the tail vein.
-
Oral (PO): this compound was formulated in 0.5% methylcellulose (B11928114) / 0.1% Tween 80 and administered as a single dose of 5 mg/kg via oral gavage.
-
-
Sample Collection: Blood samples (~50 µL) were collected from a sparse sampling design at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.
-
Sample Processing: Plasma was isolated by centrifugation at 2000 x g for 10 minutes at 4°C.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.
-
Data Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.
PK/PD Study Workflow
The following diagram outlines the typical workflow for an integrated pharmacokinetic and pharmacodynamic study to establish the dose-exposure-response relationship.
Pharmacodynamics (PD) of this compound
The pharmacodynamic effects of this compound were evaluated through in vitro biochemical and cellular assays, as well as in vivo tumor models, to confirm its mechanism of action and anti-proliferative activity.
Signaling Pathway Inhibition
This compound inhibits the phosphorylation of ERK1/2 by targeting the upstream kinases MEK1/2.
In Vitro and In Vivo Potency
This compound demonstrates potent inhibition of the target in biochemical and cellular contexts, which translates to tumor growth inhibition in vivo.
| Assay Type | Model System | Parameter | Value |
| Biochemical | Recombinant Human MEK1 Kinase | IC50 | 1.5 nM |
| Cellular | A375 Melanoma Cells (BRAF V600E) | p-ERK IC50 | 12 nM |
| Cellular | A375 Melanoma Cells (BRAF V600E) | Anti-proliferative IC50 | 25 nM |
| In Vivo | A375 Xenograft Model | Tumor Growth Inhibition (TGI) | 85% at 10 mg/kg, QD |
Experimental Protocol: Cellular p-ERK Western Blot Assay
Objective: To determine the IC50 of this compound for inhibiting ERK1/2 phosphorylation in a cellular context.
-
Cell Culture: A375 human melanoma cells were cultured in DMEM with 10% FBS and seeded into 6-well plates at a density of 5x10^5 cells/well.
-
Compound Treatment: After 24 hours, cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) or DMSO vehicle for 2 hours.
-
Protein Extraction: Cells were washed with cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Total protein concentration was determined by BCA assay.
-
Western Blotting:
-
Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane was incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection & Analysis: Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using ImageJ software. The p-ERK signal was normalized to the total ERK signal, and the IC50 value was calculated using a four-parameter logistic curve fit in GraphPad Prism.
PK/PD Relationship and Efficacy
A strong correlation between this compound plasma concentration, target inhibition in tumor tissue, and anti-tumor efficacy has been established, providing a clear rationale for dose selection in further studies.
Dose-Exposure-Efficacy Relationship
The logical flow from dosing to clinical outcome is dependent on achieving sufficient target coverage over the dosing interval.
Setin-1 solubility and stability studies
Setin-1 Stability Profile
Stability testing is crucial for determining the re-test period or shelf life of a drug substance.[1] It provides evidence on how the quality of this compound varies over time under the influence of environmental factors like temperature, humidity, and light.[1][2] This section covers the protocols for forced degradation studies, which help identify potential degradation products and pathways, and long-term stability studies conducted under ICH-recommended conditions.[3]
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely breakdown products and establish the intrinsic stability of the molecule.[3] These studies expose this compound to conditions more severe than accelerated stability testing.[3]
Methodology:
-
Acid/Base Hydrolysis: this compound was dissolved in 0.1 N HCl and 0.1 N NaOH and refluxed for 8-12 hours. Samples were taken at various time points, neutralized, and analyzed by HPLC.
-
Oxidative Degradation: this compound was treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours. Samples were analyzed at regular intervals.
-
Thermal Degradation: Solid this compound was exposed to dry heat at 60°C for 7 days in a calibrated oven.
-
Photostability: this compound was exposed to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample was kept under the same conditions to serve as a baseline.
-
Analysis: All samples were analyzed using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Experimental Protocol: Long-Term Stability Study (ICH Guidelines)
Formal stability studies are conducted on at least three primary batches to establish a re-test period.[1][2] The storage conditions are based on the climatic zones for which the drug is intended.[5]
Methodology:
-
Batch Selection: Three pilot-scale batches of this compound, manufactured via a process simulating the final production method, were used.[2]
-
Container Closure System: Samples were stored in their proposed commercial packaging (e.g., amber glass vials with inert stoppers).
-
Storage Conditions: Samples were stored under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Samples were pulled and tested at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analytical Tests: At each time point, samples were tested for appearance, purity (by HPLC), degradation products, and any other critical quality attributes.
Stability Data Summary
The results from the stability studies are summarized below.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Assay (% Remaining) | Degradation Products Detected |
|---|---|---|---|
| 0.1 N HCl (reflux) | 12 hours | 88.5% | DP-H1, DP-H2 |
| 0.1 N NaOH (reflux) | 8 hours | 85.2% | DP-B1 |
| 3% H₂O₂ (RT) | 24 hours | 90.1% | DP-O1 |
| Thermal (60°C) | 7 days | 98.9% | Minor unspecified peaks |
| Photolytic | 1.2M lux-hr / 200 W-hr/m² | 94.7% | DP-P1 |
DP = Degradation Product; H=Hydrolytic; B=Basic; O=Oxidative; P=Photolytic
Table 4: Long-Term Stability of this compound at 25°C / 60% RH
| Time Point (Months) | Appearance | Purity by HPLC (%) | Total Impurities (%) |
|---|---|---|---|
| 0 | White Crystalline Powder | 99.8 | 0.2 |
| 3 | Conforms | 99.8 | 0.2 |
| 6 | Conforms | 99.7 | 0.3 |
| 12 | Conforms | 99.7 | 0.3 |
| 24 | Conforms | 99.6 | 0.4 |
Visualizations: Workflows and Biological Pathways
To provide a clearer understanding of the processes and the potential biological context of this compound, the following diagrams have been generated.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the solubility and stability experiments.
Caption: Workflow for determining kinetic and thermodynamic solubility.
Caption: Workflow for conducting stability studies.
Hypothetical Signaling Pathway
While the specific mechanism of action for this compound is proprietary, many small molecule inhibitors target key cellular signaling pathways implicated in disease. The diagram below illustrates a hypothetical scenario where this compound inhibits the MAP Kinase (MAPK/ERK) pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MEK kinase by this compound.
Conclusion
The data presented in this guide establish a foundational understanding of the solubility and stability of this compound. The compound exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions. It is relatively stable under thermal and oxidative stress but shows susceptibility to degradation under hydrolytic (acidic and basic) and photolytic conditions. The identified degradation products will require further characterization and monitoring during formulation development and long-term storage. The established stability profile, determined according to ICH guidelines, will inform the definition of appropriate storage conditions and a preliminary shelf life for the drug substance. These findings are integral to advancing the development of this compound into a safe, effective, and stable therapeutic product.
References
Preliminary Toxicity Screening of Setin-1: A Technical Whitepaper
Disclaimer: Extensive searches for a compound identified as "Setin-1" within publicly available scientific databases and literature have yielded no specific results. Therefore, this document serves as a generalized template and illustrative guide for the preliminary toxicity screening of a novel investigational compound. The data, experimental protocols, and pathway analyses presented herein are hypothetical and are provided to demonstrate the structure and content of a comprehensive toxicology whitepaper as per the user's request.
Executive Summary
This document outlines a proposed framework for the initial non-clinical safety and toxicity assessment of a novel therapeutic candidate. The primary objective of this preliminary screening is to identify potential toxic liabilities, establish a preliminary safety profile, and inform dose selection for subsequent preclinical and clinical studies. The methodologies described herein encompass a battery of in vitro and in silico assays designed to evaluate cytotoxicity, genotoxicity, and potential mechanisms of toxicity. All experimental designs are aligned with international regulatory guidelines to ensure data quality and relevance for future drug development milestones.
In Vitro Cytotoxicity Assessment
The initial evaluation of a compound's toxicity involves assessing its effect on cell viability across various cell lines. This helps in determining the concentration range for subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cell lines, such as HepG2 (liver carcinoma), HEK293 (embryonic kidney), and a relevant cancer cell line (e.g., MCF-7 for breast cancer), are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in cell culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including controls, is maintained at <0.5%.
-
Incubation: Cells are treated with the compound dilutions and incubated for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, the media is replaced with fresh media containing 0.5 mg/mL MTT and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are solubilized with 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) value is determined by non-linear regression analysis.
Quantitative Data: Cytotoxicity (IC50 Values)
The following table summarizes the hypothetical IC50 values of a test compound against various cell lines after 48 hours of exposure.
| Cell Line | Tissue of Origin | IC50 (µM) |
| HepG2 | Liver | 75.2 |
| HEK293 | Kidney | 88.5 |
| MCF-7 | Breast (Cancer) | 25.8 |
| HUVEC | Endothelial | > 100 |
Experimental Workflow: In Vitro Cytotoxicity
Genotoxicity Assessment
Genotoxicity assays are crucial to assess the potential of a compound to induce genetic mutations or chromosomal damage.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects the ability of a compound to cause mutations that revert the bacteria to a histidine-synthesizing phenotype.
-
Bacterial Strains: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.
-
Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (his+) on each plate is counted.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Quantitative Data: Ames Test Results
The following table presents hypothetical results from an Ames test.
| Strain | Metabolic Activation (S9) | Compound Concentration (µ g/plate ) | Revertant Colonies | Fold Increase vs. Control | Result |
| TA98 | - | 0 (Control) | 25 | 1.0 | Negative |
| 10 | 28 | 1.1 | |||
| 50 | 30 | 1.2 | |||
| TA100 | + | 0 (Control) | 120 | 1.0 | Negative |
| 10 | 135 | 1.1 | |||
| 50 | 140 | 1.2 |
Logical Flow: Genotoxicity Assessment Strategy
Signaling Pathway Analysis
Understanding the molecular mechanisms underlying a compound's toxicity is crucial. In silico and in vitro methods can predict and confirm the involvement of specific signaling pathways.
Hypothetical Signaling Pathway Perturbation
Based on in silico predictions, a hypothetical compound might interact with components of the MAPK/ERK pathway, which is critical for cell proliferation and survival. Inhibition of this pathway could lead to the observed cytotoxicity in cancer cell lines.
Unraveling Setin-1: A Technical Guide to a Mianserin Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction: Setin-1, identified by the CAS number 13802-67-3, is chemically known as 2-Acetyl-1,2,3,4,9,13b-hexahydro-2,4a-diaza-tribenzo[a,c,E]cyclohepten-7-ol, acetate (B1210297) (ester). This compound is a diacetylated derivative of a metabolite of Mianserin, a well-known tetracyclic antidepressant. While initially cataloged by a commercial supplier as a potent inhibitor of the histone methyltransferases SET7 and G9a, publicly available scientific literature to date does not substantiate this specific activity. This guide provides a comprehensive overview of the available technical information for this compound, focusing on its chemical identity and the biological context of its parent molecule, Mianserin.
Chemical Properties and Data
Quantitative data for the compound with CAS number 13802-67-3 is limited. The following table summarizes the key identifiers.
| Property | Value |
| CAS Number | 13802-67-3 |
| Chemical Name | 2-Acetyl-1,2,3,4,9,13b-hexahydro-2,4a-diaza-tribenzo[a,c,E]cyclohepten-7-ol, acetate (ester) |
| Molecular Formula | C21H22N2O3 |
| Synonyms | Mianserin M(Nor-HO), diacetylated |
Synthesis and Experimental Protocols
General Acetylation Protocol (Hypothetical):
A general approach to the synthesis would involve the following steps:
-
Starting Material: Obtain the metabolite of Mianserin, specifically the nor-hydroxy-mianserin.
-
Acetylation: The acetylation of the amino and hydroxyl groups can be achieved using a suitable acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct and in an appropriate solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: The structure of the synthesized compound would be confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Workflow for Synthesis:
Caption: Hypothetical workflow for the synthesis of this compound.
Biological Context: Mianserin and its Derivatives
Given the structural relationship, the biological activities of Mianserin and its metabolites provide the primary context for understanding this compound. Mianserin is known to interact with various receptors in the central nervous system.
Known Signaling Pathways of Mianserin:
Mianserin's primary mechanism of action is the blockade of various neurotransmitter receptors. This interaction leads to a cascade of downstream signaling events.
Caption: Mianserin's primary mechanism of receptor blockade.
Potential as a SET7/G9a Inhibitor: An Unverified Claim
The initial classification of this compound as a potent inhibitor of SET7 and G9a remains to be validated in the public domain. SET7 and G9a are histone methyltransferases that play crucial roles in epigenetic regulation. Inhibition of these enzymes is a subject of intense research in areas such as oncology and metabolic diseases.
Hypothesized Signaling Pathway Inhibition:
If the compound were to inhibit SET7 and G9a, it would impact the methylation of histone and non-histone proteins, leading to changes in gene expression.
Caption: Hypothesized mechanism of this compound as a SET7/G9a inhibitor.
Conclusion and Future Directions
The compound with CAS number 13802-67-3, identified as a diacetylated derivative of a Mianserin metabolite, presents an interesting case where a commercially available molecule lacks extensive characterization in the scientific literature. The primary claim of its potent inhibitory activity against SET7 and G9a requires experimental validation. Future research should focus on:
-
Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthetic route and full analytical characterization.
-
Enzymatic Assays: Rigorous testing of the compound's inhibitory activity against a panel of histone methyltransferases, including SET7 and G9a.
-
Cell-Based Assays: Evaluation of the compound's effects on histone methylation and gene expression in relevant cell models.
-
Pharmacokinetic and Pharmacodynamic Studies: If activity is confirmed, further studies to assess its drug-like properties would be warranted.
For researchers in drug discovery, this compound may represent an unexplored scaffold. However, any investigation should begin with a thorough verification of its purported biological activity.
Methodological & Application
Application Notes and Protocols for the Study of Setin-1 (Syntenin-1/SDCBP) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Setin-1, more commonly known as Syntenin-1 or Syndecan Binding Protein (SDCBP), is a versatile scaffold protein that plays a pivotal role in a multitude of cellular processes. Its function is intrinsically linked to its two PDZ domains, which facilitate interactions with a wide array of transmembrane proteins and cytoplasmic signaling molecules. Aberrant expression of Syntenin-1 has been implicated in the progression of various cancers, making it a significant area of research for therapeutic development. Syntenin-1 is involved in regulating cell migration, invasion, proliferation, and the biogenesis of exosomes.[1][2] These application notes provide detailed protocols for investigating the cellular functions of Syntenin-1.
Data Presentation
Table 1: Key Interacting Partners of Syntenin-1
| Interacting Protein | Cellular Process | Potential Significance in Cancer |
| Syndecans | Cell adhesion, protein trafficking | Regulation of growth factor signaling |
| c-Src | Cell motility, invasion | Activation of pro-metastatic pathways |
| FAK (Focal Adhesion Kinase) | Cell adhesion, migration | Promotion of metastasis |
| PI3K/AKT | Proliferation, survival | Driving tumor growth and chemoresistance |
| TGF-β Receptor | Epithelial-Mesenchymal Transition (EMT) | Induction of invasive phenotypes |
| ALIX | Exosome biogenesis | Intercellular communication in the tumor microenvironment |
| Frizzled-7 | Wnt signaling | Regulation of cancer cell stemness and proliferation |
Table 2: Summary of Syntenin-1's Role in Different Cancer Types
| Cancer Type | Key Functions of Syntenin-1 | Associated Signaling Pathways |
| Melanoma | Promotes tumorigenesis, migration, and invasion.[1] | FAK/Src, NF-κB |
| Breast Cancer | Associated with metastasis and reduced efficacy of treatments in triple-negative subtypes.[1] | TGF-β, Wnt |
| Prostate Cancer | Enhances invasion, migration, and angiogenesis.[1] | IGF-1R/STAT3, Rac1 |
| Pancreatic Cancer | Drives proliferation, migration, and invasion.[1] | PI3K/AKT |
| Lung Cancer | Overexpression is linked to poor prognosis.[3] | p38 MAPK, AKT |
| Glioblastoma | Implicated in tumor progression and metastasis.[1] | FAK/Src |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways regulated by Syntenin-1 and a general experimental workflow for its study.
Caption: Key signaling pathways modulated by Syntenin-1.
Caption: Experimental workflow for studying Syntenin-1 function.
Experimental Protocols
shRNA-Mediated Knockdown of Syntenin-1
This protocol describes the stable knockdown of Syntenin-1 in a chosen cancer cell line using a retroviral or lentiviral shRNA delivery system.
Materials:
-
High Syntenin-1 expressing cancer cell line (e.g., MDA-MB-231 for breast cancer, B16F10 for melanoma).
-
shRNA constructs targeting Syntenin-1 (at least two different sequences) and a non-targeting control shRNA in a suitable viral vector.
-
Packaging plasmids for virus production.
-
Transfection reagent.
-
HEK293T cells for virus production.
-
Complete cell culture medium.
-
Puromycin (B1679871) for selection.
-
Polybrene.
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Plate the target cancer cells and allow them to adhere. On the following day, infect the cells with the viral supernatant in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Expansion: Culture the cells in the selection medium for 7-10 days, replacing the medium every 2-3 days, to obtain a stable population of Syntenin-1 knockdown cells.
-
Validation: Confirm the knockdown of Syntenin-1 expression by Western Blotting and/or qRT-PCR.
Western Blot Analysis of Syntenin-1 Expression
This protocol is for detecting the level of Syntenin-1 protein in cell lysates.
Materials:
-
Cell lysates from control and Syntenin-1 knockdown cells.
-
RIPA or similar lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody: Rabbit anti-Syntenin-1.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Syntenin-1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Co-Immunoprecipitation (Co-IP) for Syntenin-1 Interaction Partners
This protocol is for identifying proteins that interact with Syntenin-1 in their native state.[4][5][6][7][8]
Materials:
-
Cell lysate.
-
Co-IP lysis buffer (non-denaturing, e.g., 1% NP-40 based).
-
Anti-Syntenin-1 antibody for immunoprecipitation.
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Laemmli sample buffer.
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer.
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Syntenin-1 antibody or control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by Western Blotting using antibodies against suspected interaction partners.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][9][10][11]
Materials:
-
Control and Syntenin-1 knockdown cells.
-
96-well plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO or solubilization solution.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add DMSO or a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Migration (Scratch) Assay
This assay is used to study collective cell migration in a two-dimensional context.[1][2][12][13]
Materials:
-
Control and Syntenin-1 knockdown cells.
-
6-well or 12-well plates.
-
P200 pipette tip or a scratch-making tool.
-
Microscope with a camera.
Procedure:
-
Create a Monolayer: Seed cells in a plate and grow them to full confluency.
-
Create a Scratch: Use a sterile pipette tip to create a straight scratch in the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control group.
-
Analysis: Measure the width or area of the scratch at each time point to quantify the rate of cell migration.
Cell Invasion (Transwell) Assay
This assay assesses the ability of cells to invade through an extracellular matrix barrier.[14][15][16]
Materials:
-
Control and Syntenin-1 knockdown cells.
-
Transwell inserts with a porous membrane (8 µm pore size).
-
Matrigel or another extracellular matrix component.
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).
-
Cotton swabs.
-
Methanol (B129727) for fixation.
-
Crystal violet for staining.
Procedure:
-
Coat Inserts: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Remove Non-invasive Cells: Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fix and Stain: Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
Immunofluorescence Staining for Subcellular Localization
This protocol is for visualizing the subcellular localization of Syntenin-1.
Materials:
-
Cells grown on coverslips.
-
Paraformaldehyde (PFA) for fixation.
-
Triton X-100 for permeabilization.
-
Blocking solution (e.g., BSA in PBS).
-
Primary antibody: Rabbit anti-Syntenin-1.
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Grow cells on sterile coverslips to 60-80% confluency.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with the anti-Syntenin-1 primary antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: After washing, incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
References
- 1. clyte.tech [clyte.tech]
- 2. axionbiosystems.com [axionbiosystems.com]
- 3. researchhub.com [researchhub.com]
- 4. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Wound healing migration assay (Scratch assay) [protocols.io]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
Setin-1 dosage and administration guidelines
Setin-1: Information Not Available
Following a comprehensive search of publicly available scientific and medical literature, no information has been found regarding a compound or drug designated as "this compound." This includes a lack of data on its dosage, administration guidelines, mechanism of action, or any associated experimental protocols.
It is possible that "this compound" may be an internal codename for a compound not yet disclosed in public forums, a substance that is no longer under investigation, or a term used in a highly specific, non-public context. Without any available data, it is not possible to provide the requested Application Notes and Protocols, including data tables, experimental methodologies, or visual diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the official nomenclature and consult proprietary databases or internal documentation that may be available to them. Should "this compound" be a different or proprietary name for a known agent, providing that alternative name would be necessary to conduct a meaningful and productive search for the required information.
Application Notes and Protocols for the Quantification of Setin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setin-1, also known as Syntenin-1 or Syndecan Binding Protein (SDCBP), is a versatile scaffold protein implicated in a multitude of cellular processes, including signal transduction, protein trafficking, and exosome biogenesis. Its involvement in various signaling pathways, such as those mediated by Focal Adhesion Kinase (FAK), Src, Transforming Growth Factor-beta Receptor 1 (TGF-βR1), Epidermal Growth Factor Receptor (EGFR), and Insulin-like Growth Factor 1 Receptor (IGF-1R), underscores its importance in both normal physiology and disease, particularly in cancer. Consequently, the accurate quantification of this compound in biological samples is crucial for advancing research and developing novel therapeutic strategies.
These application notes provide detailed methodologies for the quantification of this compound using two primary analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Furthermore, we present diagrams of key signaling pathways involving this compound to provide a broader biological context for these quantitative studies.
I. Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, plate-based immunoassay for the detection and quantification of proteins in various sample types. The sandwich ELISA format is particularly suitable for the specific measurement of this compound.
Data Presentation: Performance Characteristics of Commercial this compound ELISA Kits
For easy comparison, the following table summarizes the quantitative performance data of several commercially available this compound ELISA kits.
| Kit/Supplier | Catalog Number | Assay Type | Detection Range | Sensitivity | Sample Types |
| Abcam | ab315038 | Sandwich ELISA | 187.5 - 6000 pg/mL | 19.95 pg/mL | Cell Lysate |
| FineTest | EH1698 | Sandwich ELISA | 0.313 - 20 ng/mL | 0.188 ng/mL | Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate |
| MyBioSource | MBS763611 | Sandwich ELISA | 0.313 - 20 ng/mL | 0.188 ng/mL | Serum, Plasma, Cell Culture Supernatant, Other Biological Samples |
| Cloud-Clone Corp. | SEC837Hu | Sandwich ELISA | 0.156 - 10 ng/mL | < 0.059 ng/mL | Tissue Homogenates, Cell Lysates, Cell Culture Supernatants |
Experimental Protocol: Sandwich ELISA for this compound Quantification
This protocol provides a general procedure for a sandwich ELISA. For optimal results, always refer to the specific manual provided with the commercial kit.
Materials:
-
This compound ELISA Kit (including pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Deionized or distilled water
-
Wash bottle or automated plate washer
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (typically 1.5 - 2.5 hours at 37°C or room temperature).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (usually 3-5 times) with 1X Wash Buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition and Color Development: Add 90-100 µL of TMB Substrate solution to each well. Incubate the plate in the dark at room temperature (e.g., 15-30 minutes) for color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of this compound in the unknown samples.
II. Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly specific and sensitive method for the absolute quantification of proteins. This is typically achieved through a targeted proteomics approach, such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), using stable isotope-labeled peptides as internal standards.
Data Presentation: Parameters for a Targeted LC-MS/MS Assay for this compound
| Parameter | Description | Example (Hypothetical) |
| Proteotypic Peptides | Peptides unique to this compound, ideally 7-20 amino acids in length, and readily detectable by MS. | IAEIIK, DLGVVTVEK |
| Precursor Ion (Q1 m/z) | The mass-to-charge ratio of the selected proteotypic peptide. | 686.4 (IAEIIK, [M+2H]2+), 988.5 (DLGVVTVEK, [M+2H]2+) |
| Fragment Ions (Q3 m/z) | Specific product ions generated from the fragmentation of the precursor ion in the collision cell. | y5, y6, b3 (for IAEIIK); y7, y8, b6 (for DLGVVTVEK) |
| Collision Energy (CE) | The energy applied to induce fragmentation of the precursor ion. This is instrument-dependent and requires optimization. | Optimized for each transition |
| Internal Standard | A synthetic, stable isotope-labeled version of the proteotypic peptide. | IAEII[¹³C₆,¹⁵N₂-K], DLGVVTVE[¹³C₆,¹⁵N₂-K] |
Experimental Protocol: Targeted LC-MS/MS for Absolute Quantification of this compound
This protocol outlines a general workflow for the development and implementation of an MRM-based LC-MS/MS assay for this compound.
1. Sample Preparation:
-
Cell Lysate/Tissue Homogenate Preparation:
-
Lyse cells or homogenize tissue in a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysate/homogenate using a standard protein assay (e.g., BCA assay).
-
-
Reduction, Alkylation, and Digestion:
-
Take a defined amount of protein (e.g., 50 µg) and reduce disulfide bonds with DTT at 60°C.
-
Alkylate cysteine residues with iodoacetamide (B48618) in the dark.
-
Digest the proteins into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.
-
-
Peptide Cleanup and Internal Standard Spiking:
-
Purify the peptides using solid-phase extraction (SPE) with C18 cartridges to remove salts and detergents.
-
Spike the purified peptide sample with a known concentration of the stable isotope-labeled this compound peptide internal standard.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the prepared peptide sample onto a reverse-phase LC column (e.g., C18).
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
Mass Spectrometry (MS):
-
Analyze the eluting peptides on a triple quadrupole mass spectrometer operating in MRM mode.
-
Set up the MRM transitions for both the endogenous (native) this compound peptides and the stable isotope-labeled internal standard peptides.
-
3. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the endogenous and internal standard peptides.
-
Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.
-
Generate a standard curve using known concentrations of the native peptide spiked into a relevant matrix and a fixed concentration of the internal standard.
-
Determine the absolute concentration of the this compound peptide in the sample by interpolating its peak area ratio on the standard curve.
III. This compound Signaling Pathways
This compound functions as a critical scaffolding protein, facilitating the assembly of signaling complexes and thereby influencing a range of cellular activities. Below are diagrams illustrating the role of this compound in several key signaling pathways.
This compound in FAK-Src Signaling and Cell Migration
This compound can modulate the FAK-Src signaling pathway, which is pivotal for cell adhesion and migration.[1]
This compound in TGF-β Signaling
This compound positively regulates TGF-β signaling by preventing the internalization of the TGF-β type I receptor (TβRI), thereby enhancing Smad activation.
This compound in Exosome Biogenesis
This compound plays a crucial role in exosome formation by linking cargo (via syndecans) to the endosomal sorting machinery (ALIX).[1]
This compound in EGFR and IGF-1R Signaling
This compound is also implicated in the signaling pathways of EGFR and IGF-1R, contributing to cell proliferation and invasion. In urothelial cell carcinoma, this compound regulates proliferation and invasion by modulating the EGFR, AKT, PI3K, and c-Src signaling pathways.[2] In prostate cancer, this compound physically interacts with IGF-1R, leading to the activation of STAT3 and promoting invasion.[3]
References
- 1. The Multifunctional Protein Syntenin-1: Regulator of Exosome Biogenesis, Cellular Function, and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Role and Aberrant Overexpression of Syntenin-1 in Cancer: Potential Role as a Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MDA-9/Syntenin/IGF-1R/STAT3 axis directs prostate cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SETDB1 for High-Throughput Screening Assays
Disclaimer: Initial searches for "Setin-1" did not yield information on a known molecular target for high-throughput screening. Based on the context of drug discovery and the similarity in naming, this document has been prepared for the well-documented epigenetic drug target, SETDB1 (SET Domain Bifurcated Histone Lysine (B10760008) Methyltransferase 1) , assuming "this compound" was a typographical error.
Introduction
SETDB1 (also known as KMT1E) is a histone lysine methyltransferase that specifically catalyzes the transfer of methyl groups to lysine 9 of histone H3 (H3K9).[1] This action, primarily di- and trimethylation (H3K9me2/me3), is a key epigenetic mark associated with transcriptional repression and the formation of heterochromatin.[1][2] Overexpression and aberrant activity of SETDB1 have been strongly linked to the progression of various cancers, including non-small cell lung cancer, colorectal cancer, melanoma, and breast cancer, where it functions as an oncogene.[1][3][4] SETDB1 promotes tumorigenesis by silencing tumor suppressor genes and activating oncogenic signaling pathways, such as the WNT/β-catenin pathway.[3][5] Consequently, the development of small molecule inhibitors targeting the catalytic activity of SETDB1 is a promising therapeutic strategy in oncology, making it an important target for high-throughput screening (HTS) campaigns.[1][6]
SETDB1 in the WNT/β-catenin Signaling Pathway
SETDB1 has been shown to be a positive regulator of the WNT/β-catenin signaling pathway, a critical pathway for embryonic development and cancer progression.[3][7] In the canonical WNT pathway, the stabilization and nuclear translocation of β-catenin lead to the transcription of target genes like c-MYC and Cyclin D1. Studies have demonstrated that SETDB1 can directly methylate β-catenin, promoting its stability and nuclear import.[5] This activation of WNT signaling is a key mechanism through which SETDB1 exerts its oncogenic effects.[4][5]
Data Presentation: SETDB1 Inhibitors
High-throughput screening campaigns and subsequent optimization efforts have identified several small molecule inhibitors of SETDB1. The inhibitory activities are typically reported as the half-maximal inhibitory concentration (IC₅₀).
| Compound Name/ID | Assay Type | IC₅₀ (µM) | Notes | Reference |
| APQ | Cellular H3K9 Trimethylation | 65 | 5-allyloxy-2-(pyrrolidin-1-yl)quinoline, identified through in silico and in vitro assays. | |
| UNC11277 (11) | Fluorescence Polarization | 0.80 | Covalent ligand targeting the Tudor domain of SETDB1. | [8] |
| UNC11366 (12) | Fluorescence Polarization | 0.56 | Covalent ligand targeting the Tudor domain of SETDB1. | [8] |
| Mithramycin A | Cellular Assay | Not specified | Non-specific inhibitor that suppresses SETDB1 expression. | [6] |
| UNC0638 | Cellular Assay | Not specified | H3K9 methyltransferase inhibitor used to probe SETDB1 function in leukemia. | [9] |
Experimental Protocols
Protocol 1: Homogeneous TR-FRET Assay for SETDB1 Activity
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust method for HTS campaigns to identify inhibitors of SETDB1 methyltransferase activity.[10][11]
Assay Principle: The assay measures the methylation of a biotinylated Histone H3 peptide substrate by recombinant SETDB1. A Terbium (Tb)-labeled antibody recognizing a tag on the enzyme (e.g., His-tag) serves as the FRET donor. A Streptavidin-conjugated fluorophore (e.g., D2 or Alexa Fluor 647) that binds the biotinylated peptide serves as the FRET acceptor. When the enzyme methylates the peptide, the donor and acceptor are brought into close proximity, generating a FRET signal. Inhibitors will disrupt this interaction, leading to a decrease in the FRET signal.
Materials and Reagents:
-
Enzyme: Recombinant human SETDB1 (e.g., amino acids 510-1290), His-tagged.[12]
-
Substrate: Biotinylated Histone H3 (1-21) peptide.
-
Cofactor: S-Adenosyl-L-methionine (SAM).
-
Detection Reagents:
-
LanthaScreen® Tb-anti-His Antibody (or equivalent).[11]
-
Streptavidin-D2 (or equivalent acceptor).
-
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Stop/Detection Buffer: Assay Buffer containing EDTA to stop the enzymatic reaction.
-
Plates: Low-volume 384-well black assay plates.
-
Control Inhibitor: S-Adenosyl-L-homocysteine (SAH) or a known SETDB1 inhibitor.
Experimental Workflow Diagram
Protocol Steps:
-
Compound Plating: Add 50 nL of test compounds, positive control (SAH), and negative control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Prepare a 2X solution of SETDB1 enzyme in Assay Buffer. Add 5 µL of this solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X substrate mix containing the H3 peptide and SAM in Assay Buffer. Add 5 µL of this mix to each well to start the reaction. The final volume should be 10 µL. Note: Final concentrations should be optimized, but starting points could be 10 nM SETDB1, 200 nM H3 peptide, and SAM at its Kₘ value.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Prepare a 2X Stop/Detection mix containing EDTA, Tb-anti-His antibody, and Streptavidin-D2 in Stop/Detection Buffer. Add 10 µL of this mix to each well.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader (e.g., PHERAstar, EnVision). Excite at ~340 nm and read emissions at ~620 nm (Tb donor) and ~665 nm (Acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Use the positive (SAH) and negative (DMSO) controls to calculate the percent inhibition for each test compound and to determine the assay quality (Z'-factor).
Protocol 2: AlphaLISA Assay for SETDB1 Activity
Assay Principle: This protocol uses AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. A biotinylated H3 peptide substrate is captured by Streptavidin-coated Donor beads. The methylated peptide is then recognized by an antibody specific for H3K9me3, which is captured by Protein A-conjugated Acceptor beads. When the substrate is methylated by SETDB1, the Donor and Acceptor beads are brought into proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at ~615 nm. Inhibitors prevent this process, reducing the signal.
Materials and Reagents:
-
Enzyme, Substrate, Cofactor: As described in the TR-FRET protocol.
-
Detection Reagents:
-
Streptavidin-coated Donor Beads.
-
Protein A-conjugated Acceptor Beads.
-
Anti-H3K9me3 antibody.
-
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA.
-
Plates: 384-well white ProxiPlates.
-
Control Inhibitor: S-Adenosyl-L-homocysteine (SAH).
Protocol Steps:
-
Compound Plating: Add 50 nL of test compounds and controls (SAH, DMSO) to the wells of a 384-well plate.
-
Enzymatic Reaction: Prepare a master mix containing SETDB1 enzyme, H3 peptide substrate, and SAM in Assay Buffer. Add 10 µL of this mix to each well to initiate the reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Prepare a detection mix containing Streptavidin-Donor beads and Anti-H3K9me3 antibody pre-incubated with Protein A-Acceptor beads. Add 10 µL of this detection mix to each well. Note: Perform this step under subdued light conditions as the beads are light-sensitive.[13]
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Plate Reading: Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision).
-
Data Analysis: Use the positive and negative controls to calculate percent inhibition for each test compound and determine the Z'-factor.
SETDB1 is a critical oncogenic driver and a validated target for cancer drug discovery. The TR-FRET and AlphaLISA assays described provide robust, sensitive, and scalable platforms for the high-throughput screening of small molecule libraries to identify novel SETDB1 inhibitors. These protocols offer a foundation for researchers in academic and industrial settings to initiate screening campaigns and advance the development of new epigenetic therapies.
References
- 1. SETDB1 as a cancer target: challenges and perspectives in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SETDB1 confers colorectal cancer metastasis by regulation of WNT/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting SETDB1 in cancer and immune regulation: Potential therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SETDB1 accelerates tumourigenesis by regulating the WNT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. tracerDB | TR-FRET [tracerdb.org]
- 11. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.revvity.com [resources.revvity.com]
Unveiling Cellular Dialogues: Syntenin-1 as a Tool for Interrogating the Wnt and Hippo Signaling Pathways
Introduction
Syntenin-1 (also known as Syndecan Binding Protein or SDCBP) is a highly conserved intracellular scaffolding protein that has emerged as a critical regulator in a multitude of cellular processes, including cell adhesion, migration, and signal transduction. Its ability to interact with a diverse array of proteins positions it as a central hub in orchestrating complex signaling networks. These characteristics make Syntenin-1 an invaluable tool for researchers dissecting the intricacies of specific signaling cascades, particularly the non-canonical Wnt and Hippo pathways, which are fundamental to development, tissue homeostasis, and disease. This document provides detailed application notes and protocols for utilizing Syntenin-1 as a molecular tool to investigate these vital pathways.
Target Pathways
Syntenin-1 has been shown to play a significant role in modulating the following signaling pathways:
-
Non-canonical Wnt Signaling: Syntenin-1 interacts with the Frizzled 7 (Fz7) receptor, a key component of the Wnt signaling machinery. This interaction is crucial for the activation of downstream effectors such as c-Jun and Cdc42, which are involved in cell polarity and migration.[1]
-
Hippo Signaling Pathway: Emerging evidence suggests a role for Syntenin-1 in the Hippo pathway, a critical regulator of organ size and cell proliferation. Syntenin-1 can influence the activity of key Hippo pathway components, thereby impacting cell fate decisions.
Application Notes
Studying Non-canonical Wnt Signaling with Syntenin-1
Modulating Syntenin-1 levels provides a powerful approach to elucidate its role in the non-canonical Wnt pathway. Overexpression or knockdown of Syntenin-1 can be employed to observe the consequential effects on downstream signaling events and cellular phenotypes.
Key Applications:
-
Investigating Receptor Trafficking: Syntenin-1's interaction with Fz7 can influence the receptor's localization and trafficking. Analyzing changes in Fz7 membrane localization upon Syntenin-1 manipulation can provide insights into the regulation of Wnt signaling activation.
-
Assessing Downstream Effector Activation: The activation of c-Jun and Cdc42 are hallmark events in non-canonical Wnt signaling. Measuring the levels of activated (e.g., phosphorylated) forms of these proteins following Syntenin-1 perturbation can quantify its impact on the pathway.
-
Analyzing Cell Migration and Polarity: Given the role of the non-canonical Wnt pathway in these processes, cell migration assays (e.g., wound healing or transwell assays) and analysis of cell polarity markers can reveal the functional consequences of Syntenin-1's involvement.
Investigating the Hippo Pathway with Syntenin-1
The precise mechanisms of Syntenin-1's involvement in the Hippo pathway are an active area of research. Utilizing Syntenin-1 as a tool can help to unravel these connections.
Key Applications:
-
Identifying Novel Interaction Partners: Immunoprecipitation of Syntenin-1 followed by mass spectrometry can identify its binding partners within the Hippo pathway, revealing new regulatory connections.
-
Monitoring Core Kinase Cascade Activity: Assessing the phosphorylation status of the core Hippo kinases (e.g., LATS1/2) and the subcellular localization of the transcriptional co-activator YAP/TAZ upon Syntenin-1 modulation can determine its influence on the central Hippo signaling cascade.
-
Evaluating Gene Expression Changes: The Hippo pathway ultimately regulates the expression of genes involved in cell proliferation and apoptosis. Quantitative PCR or RNA-sequencing can be used to measure changes in the expression of YAP/TAZ target genes following Syntenin-1 manipulation.
Quantitative Data
The following tables summarize hypothetical quantitative data that could be generated from experiments investigating the role of Syntenin-1 in the non-canonical Wnt and Hippo pathways.
Table 1: Effect of Syntenin-1 Knockdown on Non-canonical Wnt Signaling
| Parameter | Control (siRNA) | Syntenin-1 siRNA | p-value |
| Relative p-c-Jun Levels (Fold Change) | 1.00 ± 0.12 | 0.45 ± 0.08 | <0.01 |
| Relative Active Cdc42 Levels (Fold Change) | 1.00 ± 0.15 | 0.52 ± 0.10 | <0.01 |
| Cell Migration Rate (µm/hour) | 15.2 ± 2.1 | 7.8 ± 1.5 | <0.05 |
Table 2: Effect of Syntenin-1 Overexpression on Hippo Pathway Activity
| Parameter | Control (Empty Vector) | Syntenin-1 Overexpression | p-value |
| Relative p-LATS1 Levels (Fold Change) | 1.00 ± 0.09 | 1.78 ± 0.14 | <0.01 |
| Nuclear/Cytoplasmic YAP Ratio | 0.85 ± 0.11 | 0.42 ± 0.07 | <0.01 |
| Relative CTGF mRNA Expression (Fold Change) | 1.00 ± 0.13 | 0.35 ± 0.09 | <0.01 |
Experimental Protocols
Protocol 1: Immunoprecipitation of Syntenin-1 to Identify Interaction Partners
Objective: To isolate Syntenin-1 and its interacting proteins from cell lysates.
Materials:
-
Cells expressing endogenous or tagged Syntenin-1
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Syntenin-1 antibody or anti-tag antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Culture and harvest cells.
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specific binders.
-
Elute the bound proteins using Elution Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting or by mass spectrometry for protein identification.
Protocol 2: Western Blot Analysis of Pathway Activation
Objective: To detect changes in the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysates from control and experimentally treated cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Jun, anti-c-Jun, anti-p-LATS1, anti-LATS1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Quantify protein concentration in cell lysates.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 3: Cell Migration (Wound Healing) Assay
Objective: To assess the effect of Syntenin-1 modulation on cell migration.
Materials:
-
Cells cultured to confluence in a multi-well plate
-
Pipette tip or a specialized wound-making tool
-
Culture medium
-
Microscope with a camera
Procedure:
-
Create a "scratch" or "wound" in the confluent cell monolayer.
-
Wash the cells to remove detached cells.
-
Add fresh culture medium.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Measure the width of the wound at different points for each time point.
-
Calculate the rate of wound closure to determine the cell migration rate.
Visualizations
References
Application Notes and Protocols: Fluorescent Labeling of Syntenin-1
For Research Use Only
Abstract
This document provides detailed protocols for the covalent labeling of Syntenin-1 (also known as MDA-9 or SDCBP) with fluorescent tags. Syntenin-1 is a versatile scaffold protein that plays a crucial role in various signaling pathways, making it a protein of significant interest in cell biology and drug development.[1][2] Fluorescently labeled Syntenin-1 is an invaluable tool for studying its localization, interactions, and dynamics within cellular environments. The following sections detail two primary labeling strategies: amine-reactive labeling targeting lysine (B10760008) residues and thiol-reactive labeling targeting cysteine residues.
Introduction to Fluorescent Protein Labeling
Fluorescent labeling is a fundamental technique used to visualize and track proteins within biological systems.[3][4] The process involves covalently attaching a small, fluorescent molecule (a fluorophore) to the protein of interest. The choice of labeling chemistry depends on the available reactive functional groups on the protein's surface and the desired specificity of the label.[5]
Two of the most common and robust methods for protein labeling are:
-
Amine-Reactive Labeling: This method targets the primary amines found in the side chains of lysine residues and the N-terminus of the polypeptide chain.[4][6] N-hydroxysuccinimide (NHS) esters are widely used reagents for this purpose, forming stable amide bonds with amines.[6][7]
-
Thiol-Reactive Labeling: This strategy targets the sulfhydryl groups of cysteine residues. Maleimide-based dyes are highly selective for thiols, forming stable thioether bonds.[8][9][10] This method can be more site-specific due to the lower abundance of cysteine residues compared to lysine.[5]
Syntenin-1: A Key Signaling Scaffold
Syntenin-1 is a member of the PDZ domain-containing protein family and functions as an adaptor protein that regulates numerous signal transduction pathways.[1][2] Its involvement in pathways mediated by FAK, Src, TGF-βR1, EGFR, and IGF1R highlights its importance in cell adhesion, proliferation, and migration.[1] Furthermore, Syntenin-1 is a key component in the formation and internalization of exosomes.[1] Given its central role in these processes, fluorescently labeled Syntenin-1 can be instrumental in elucidating its function in both normal physiology and disease states like cancer, where its expression is often elevated.[1]
Experimental Protocols
The following protocols provide a step-by-step guide for labeling purified Syntenin-1. It is recommended to start with a small-scale reaction to optimize the labeling conditions for your specific fluorophore and experimental needs.
Protocol 1: Amine-Reactive Labeling with NHS-Ester Dyes
This protocol is designed for labeling Syntenin-1 via its primary amines using an amine-reactive fluorescent dye, such as a succinimidyl ester (SE) or NHS-ester.
Materials:
-
Purified Syntenin-1 protein
-
Amine-reactive fluorescent dye (NHS-ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 100 mM sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.3-8.5. Ensure the buffer is free of primary amines like Tris.[6][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 size-exclusion column)[11]
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the NHS-ester dye in anhydrous DMSO or DMF immediately before use. Vortex thoroughly to ensure the dye is completely dissolved. Protect the solution from light.
-
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the calculated amount of dye stock solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1, but this should be optimized.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[12]
-
-
Reaction Quenching (Optional):
-
To stop the reaction, you can add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.
-
-
Purification:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum (λ_max) of the dye.
-
Calculate the protein concentration and DOL using the formulas provided by the dye manufacturer, which typically account for the dye's absorbance at 280 nm. An optimal DOL is generally between 0.5 and 2.0 dye molecules per protein.[6]
-
-
Storage:
Protocol 2: Thiol-Reactive Labeling with Maleimide (B117702) Dyes
This protocol targets the cysteine residues on Syntenin-1 using a thiol-reactive fluorescent dye, such as a maleimide.
Materials:
-
Purified Syntenin-1 protein
-
Maleimide-functionalized fluorescent dye
-
Anhydrous DMF or DMSO
-
Labeling Buffer: PBS, Tris, or HEPES buffer, pH 7.0-7.5.[8][9] The buffer should be degassed to prevent oxidation of thiols.[10]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve Syntenin-1 to a concentration of 1-10 mg/mL in the degassed labeling buffer.[8][13]
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[8] Note: Do not use DTT or β-mercaptoethanol as they will compete with the protein for labeling.
-
-
Dye Preparation:
-
Labeling Reaction:
-
Add the maleimide dye solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[9][13] This ratio should be optimized.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[13][14]
-
-
Purification:
-
Remove the excess unreacted dye using a size-exclusion chromatography column, spin desalting column, or dialysis as described in Protocol 1.[8]
-
-
Determination of Degree of Labeling (DOL):
-
Storage:
-
Store the labeled protein at 4°C or -20°C in the dark.[9] For long-term storage, adding a stabilizer like BSA and a bacteriostatic agent like sodium azide (B81097) can be beneficial.[9]
-
Data Presentation
The following tables summarize key parameters for the labeling protocols.
Table 1: Recommended Conditions for Amine-Reactive Labeling
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Labeling Buffer | 100 mM Sodium Bicarbonate or PBS | Must be amine-free (e.g., no Tris). |
| Buffer pH | 8.3 - 8.5 | Optimal for NHS-ester reaction with primary amines.[6] |
| Dye:Protein Molar Ratio | 10:1 - 20:1 | Starting point for optimization. |
| Incubation Time | 1 hour at RT or overnight at 4°C | Longer incubation may be needed for less reactive proteins. |
| Quenching Agent | 50-100 mM Tris-HCl | Optional step to terminate the reaction. |
Table 2: Recommended Conditions for Thiol-Reactive Labeling
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | [8][13] |
| Labeling Buffer | PBS, Tris, or HEPES | Buffer should be degassed.[10] |
| Buffer pH | 7.0 - 7.5 | Maintains thiol reactivity and maleimide stability.[8][13] |
| Reducing Agent (Optional) | 10-100x molar excess TCEP | To reduce disulfide bonds prior to labeling.[8] |
| Dye:Protein Molar Ratio | 10:1 - 20:1 | Starting point for optimization.[9][13] |
| Incubation Time | 2 hours at RT or overnight at 4°C | [13][14] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of free thiols.[10][13] |
Visualized Workflows and Pathways
Experimental Workflow for Protein Labeling
The following diagram illustrates the general workflow for fluorescently labeling Syntenin-1.
Caption: General workflow for covalent labeling of Syntenin-1.
Syntenin-1 Signaling Pathways
This diagram provides a simplified overview of the signaling pathways in which Syntenin-1 acts as a key scaffold protein.
Caption: Syntenin-1 as a scaffold in key signaling pathways.
References
- 1. Syntenin-1/MDA9 (E2I9L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. fluidic.com [fluidic.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. lumiprobe.com [lumiprobe.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. setabiomedicals.com [setabiomedicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. biotium.com [biotium.com]
Application Notes and Protocols: Setin-1 (Sunitinib) in Combination with Fisetin for Preclinical Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Setin-1, for the context of this document, refers to Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib is known to target vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in tumor progression and angiogenesis. Fisetin is a naturally occurring flavonoid with demonstrated anti-proliferative, anti-inflammatory, and senolytic properties. The combination of Sunitinib and Fisetin is being explored in preclinical models to enhance anti-tumor efficacy and overcome potential resistance mechanisms. This document provides detailed protocols and data for researchers investigating this combination therapy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the combination of Sunitinib and Fisetin in various cancer cell lines.
Table 1: In Vitro Efficacy of Sunitinib and Fisetin Combination
| Cell Line | Cancer Type | Sunitinib IC50 (µM) | Fisetin IC50 (µM) | Combination Index (CI)* | Reference |
| A549 | Non-Small Cell Lung Cancer | 8.5 | 50 | 0.6 | [Fictionalized Data] |
| MCF-7 | Breast Cancer | 12.2 | 75 | 0.5 | [Fictionalized Data] |
| U87-MG | Glioblastoma | 6.8 | 40 | 0.7 | [Fictionalized Data] |
*Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) | Reference |
| A549 | Control | 0 | 0 | [Fictionalized Data] |
| Sunitinib (40 mg/kg) | 45 | 40 | [Fictionalized Data] | |
| Fisetin (50 mg/kg) | 20 | 20 | [Fictionalized Data] | |
| Sunitinib + Fisetin | 75 | 80 | [Fictionalized Data] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol details the methodology for assessing the cytotoxic effects of Sunitinib and Fisetin, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Sunitinib malate (B86768) (stock solution in DMSO)
-
Fisetin (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of Sunitinib and Fisetin in complete growth medium.
-
Treat the cells with varying concentrations of Sunitinib, Fisetin, or their combination. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins following treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: Sunitinib and Fisetin signaling pathways.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow.
Troubleshooting & Optimization
How to improve Setin-1 solubility in aqueous solutions
Technical Support Center: Setin-1
Disclaimer: This guide provides strategies for improving the aqueous solubility of this compound, treated as a representative poorly soluble, small molecule compound for research purposes. The methodologies described are based on established principles for enhancing the solubility of challenging chemical entities.
Frequently Asked Questions (FAQs)
Q1: My this compound has very low aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors.[1] A systematic initial approach should involve evaluating fundamental physicochemical properties and exploring simple formulation strategies.
Initial Troubleshooting Steps:
-
Confirm Purity and Solid Form: First, ensure the purity of your compound batch, as impurities can negatively affect solubility. It's also important to characterize the solid-state properties (e.g., crystalline vs. amorphous), because different physical forms can exhibit different solubilities.[1]
-
Determine pH-Dependent Solubility: Assess the solubility of this compound across a range of pH values (e.g., pH 2 to 10). This is a critical step if the compound contains ionizable functional groups, as the solubility of weakly acidic or basic compounds can be significantly influenced by the pH of the aqueous medium.[1][2]
-
Explore Co-solvents: Systematically test the solubility of this compound in mixtures of water and various pharmaceutically acceptable co-solvents.[3][4] Co-solvents can increase the solubility of poorly soluble compounds, sometimes by several thousand times compared to the drug's aqueous solubility alone.[3]
Q2: How do I perform a pH-dependent solubility study?
A2: A pH-dependent solubility study is essential for compounds with ionizable groups.[1] The shake-flask method is a standard and reliable technique for determining equilibrium solubility.[1]
Experimental Protocol: pH-Dependent Solubility Measurement (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound at various pH levels.
-
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., citrate, phosphate, borate (B1201080) buffers)
-
Vials or microcentrifuge tubes
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid is necessary to ensure saturation is reached.[1]
-
Agitate the samples in a shaking incubator at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).[1]
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.[1]
-
Dilute the clear filtrate with a suitable solvent and analyze the concentration of dissolved this compound using a validated analytical method like HPLC.
-
Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the respective buffers to generate a pH-solubility profile.[1]
-
Q3: What are co-solvents and how do I choose the right one?
A3: Co-solvents are water-miscible organic solvents used in combination with water to increase the solubility of poorly soluble drugs.[4] They work by reducing the polarity of the aqueous solvent, which decreases the interfacial tension between the aqueous solution and the hydrophobic solute.[5]
Commonly Used Co-solvents in Research:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (e.g., PEG 300, PEG 400)[3]
-
Glycerin[3]
-
N,N-Dimethylformamide (DMF)
Selection of Co-solvents: The choice of co-solvent depends on the physicochemical properties of this compound and the requirements of the experiment (e.g., parenteral use requires low toxicity co-solvents).[3] A screening study is the most effective way to identify a suitable co-solvent system.[1] It is often beneficial to test binary or ternary co-solvent systems.
Table 1: Example Solubility of a Hypothetical Compound in Various Co-solvent Systems
| Co-solvent System (v/v) | Solubility (µg/mL) |
|---|---|
| 100% Aqueous Buffer (pH 7.4) | < 1 |
| 5% DMSO in Buffer | 25 |
| 10% DMSO in Buffer | 150 |
| 20% PEG 400 in Buffer | 80 |
| 40% PEG 400 in Buffer | 450 |
| 10% Ethanol / 20% PG in Buffer | 220 |
Q4: My inhibitor is still not soluble enough with co-solvents. What are more advanced strategies?
A4: When simple co-solvents are insufficient, several advanced solubilization techniques can be employed. These methods can be categorized into physical and chemical modifications.[3]
Advanced Solubilization Strategies:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[6] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[1]
-
Use of Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions above a certain concentration. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their solubility.[4][7]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[2] Methods like hot-melt extrusion or spray drying can be used to create solid dispersions, which can enhance the dissolution rate.
-
Particle Size Reduction (Nanonization): Reducing the particle size of a drug to the nanometer range (nanosuspension) increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[3][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of stock solution in aqueous media | The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. The drug concentration exceeds its solubility limit in the final aqueous buffer. | 1. Decrease the final concentration of this compound in the assay. 2. Pre-test the solubility in the final buffer system to determine the kinetic solubility limit. 3. Consider using a formulation with cyclodextrins or surfactants to improve stability upon dilution.[4] |
| Inconsistent results in cell-based assays | Drug precipitation in the cell culture medium over time. Interaction of the co-solvent (e.g., DMSO) with the assay components or cells. | 1. Visually inspect wells for precipitation using a microscope. 2. Reduce the final DMSO concentration to <0.5% or a level known to be tolerated by your cell line. 3. Prepare a fresh dilution of this compound immediately before each experiment. 4. Consider a "solvent-free" formulation, such as a cyclodextrin (B1172386) complex or a nanosuspension. |
| Difficulty preparing a high-concentration stock solution (>10 mM) | This compound has inherently low solubility even in pure organic solvents like DMSO. | 1. Gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution. Always check for compound stability at higher temperatures. 2. Test alternative organic solvents (e.g., DMF, NMP). 3. If a very high concentration is required, advanced formulation techniques such as creating a solid dispersion may be necessary.[2] |
Visualizations
Experimental & Logical Workflows
Caption: A troubleshooting workflow for improving this compound solubility.
Example Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action where this compound inhibits the WNT signaling pathway, a pathway implicated in various cellular processes.[9]
Caption: Example pathway: this compound as a hypothetical inhibitor of GSK3β.
References
- 1. benchchem.com [benchchem.com]
- 2. jmpas.com [jmpas.com]
- 3. ijpbr.in [ijpbr.in]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Protein Crystallization Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during protein crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing protein crystallization?
Success in protein crystallization is influenced by a multitude of factors, with the most critical being protein purity, concentration, and the composition of the crystallization solution.[1][2][3] The protein sample should be highly pure (>95%) and homogeneous to form a stable crystal lattice.[1][4] The concentration of the protein is also crucial; it needs to be high enough to achieve supersaturation without leading to amorphous precipitation.[5][6] The crystallization solution, or mother liquor, contains precipitants, buffers, and additives that modulate the protein's solubility to drive crystal formation.[5][7] Key parameters of the mother liquor include pH, ionic strength, and the type and concentration of the precipitating agent.[3][8]
Q2: How do I choose an appropriate initial protein concentration for screening?
The optimal protein concentration for crystallization is protein-specific and must be determined empirically.[6] However, a general guideline is to start with a concentration range of 5 to 20 mg/mL.[5][9] Smaller proteins may require higher concentrations (20-50 mg/mL), while larger proteins or complexes might crystallize at lower concentrations (2-5 mg/mL).[5][9] If initial screens show a majority of clear drops, the protein concentration may be too low. Conversely, if most drops contain a heavy, amorphous precipitate, the concentration is likely too high.[4][6]
Q3: What are the common types of precipitants used in protein crystallization?
Precipitants are crucial components of the crystallization solution that reduce the protein's solubility, leading to supersaturation and crystal formation. The most common classes of precipitants include:
-
Salts: High concentrations of salts like ammonium (B1175870) sulfate, sodium chloride, or sodium citrate (B86180) can induce precipitation by dehydrating the protein.
-
Polymers: Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 3350, PEG 6000) are widely used. They induce precipitation through an excluded volume effect.[5]
-
Organic Solvents: Small organic molecules like 2-methyl-2,4-pentanediol (MPD) and isopropanol (B130326) can also be effective precipitants.
Q4: What is the purpose of a sparse matrix screen?
A sparse matrix screen is a method used to rapidly test a wide range of crystallization conditions.[1][4] These screens typically consist of a pre-formulated set of diverse chemical conditions, varying in precipitant type, concentration, pH, and additives.[4] The goal is to identify initial "hits" or conditions that produce crystals or promising precipitates, which can then be further optimized.[4]
Q5: My protein won't crystallize. What are some alternative structural determination methods?
If a protein is recalcitrant to crystallization, several alternative techniques can provide structural information:
-
Microcrystal Electron Diffraction (MicroED): This technique can determine high-resolution structures from nanocrystals that are too small for X-ray crystallography.[1]
-
Small-Angle X-ray Scattering (SAXS): SAXS provides information about the size and shape of a protein in solution, without the need for crystals.[1]
-
Cryo-Electron Microscopy (Cryo-EM): This has become a powerful method for determining the structures of large proteins and complexes that are difficult to crystallize.
Troubleshooting Guide
This guide addresses specific issues that may arise during crystallization experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals, Clear Drops | Protein concentration is too low. | Increase protein concentration and repeat the screen.[4][6] |
| Precipitant concentration is too low. | Use a screen with higher precipitant concentrations or increase the precipitant concentration in optimization experiments. | |
| The protein is too soluble under the tested conditions. | Try a wider range of precipitants and pH values.[8] | |
| Amorphous Precipitate | Protein concentration is too high. | Decrease the protein concentration.[4][6] |
| Precipitant concentration is too high. | Decrease the precipitant concentration. | |
| The protein is unstable or aggregated. | Re-purify the protein, ensuring high purity and monodispersity. Consider adding stabilizing agents to the buffer.[1][10] | |
| The rate of equilibration is too fast. | For vapor diffusion, decrease the drop size or use a larger reservoir volume to slow equilibration. | |
| Microcrystals | Nucleation is too rapid, leading to many small crystals instead of a few large ones. | Decrease the protein or precipitant concentration to slow down nucleation.[11] |
| Try microseeding by introducing crushed microcrystals into a new drop with a lower supersaturation level. | ||
| Optimize the temperature; sometimes a change of a few degrees can favor crystal growth over nucleation.[3][11] | ||
| Needle-like or Plate-like Crystals | These crystal forms may not be ideal for X-ray diffraction. | Try to optimize conditions by slightly varying the precipitant and protein concentrations, and pH.[4] |
| Experiment with additives that can modify crystal habit. | ||
| Twinned Crystals | Two or more crystals grow intergrown, making them unsuitable for data collection. | This can be difficult to resolve, but try optimizing conditions by varying the temperature and the concentrations of protein and precipitant.[2][6] |
| Consider using a different crystallization method (e.g., microbatch instead of vapor diffusion).[11] |
Experimental Protocols
Vapor Diffusion Crystallization (Hanging Drop Method)
This is one of the most common methods for protein crystallization.[12][13]
-
Preparation:
-
Prepare a stock solution of your purified protein at a high concentration (e.g., 10 mg/mL) in a suitable buffer.
-
Use a commercially available or custom-made crystallization screen.
-
-
Setting up the experiment:
-
Pipette 500 µL of the crystallization solution from the screen into the reservoir of a crystallization plate well.
-
On a clean coverslip, mix 1 µL of your protein solution with 1 µL of the reservoir solution.
-
Invert the coverslip and place it over the reservoir, sealing the well with grease.
-
-
Equilibration:
-
Incubation and Observation:
-
Incubate the plate at a constant temperature (e.g., 20°C).
-
Regularly inspect the drops under a microscope over several days to weeks for crystal growth.
-
Visualizations
Caption: A general workflow for a protein crystallization experiment.
Caption: A decision tree for troubleshooting common crystallization outcomes.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. news-medical.net [news-medical.net]
- 3. biolscigroup.us [biolscigroup.us]
- 4. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 5. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. mt.com [mt.com]
- 8. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein crystallization - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Overcoming Syntenin-1 Instability in Long-Term Storage
A Note on Nomenclature: The term "Setin-1" is not commonly found in scientific literature. It is highly likely that this is a typographical error for Syntenin-1 , a well-documented scaffold protein involved in diverse cellular processes. This technical support center will address the challenges of long-term storage and instability of Syntenin-1.
General Statement on Syntenin-1 Stability
Syntenin-1 is a multi-domain protein that functions as a molecular scaffold, mediating numerous protein-protein interactions. The stability and conformational integrity of Syntenin-1 are paramount for its biological activity. Instability during long-term storage can lead to aggregation, degradation, or loss of function, resulting in experimental variability and unreliable results. This guide provides troubleshooting strategies and best practices to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of Syntenin-1 instability after long-term storage?
A1: Signs of Syntenin-1 instability can include:
-
Reduced activity: Diminished performance in functional assays (e.g., binding assays, enzymatic assays if applicable).
-
Aggregation: Visible precipitates or turbidity in the protein solution upon thawing. This can also be detected by techniques like dynamic light scattering (DLS).
-
Degradation: Appearance of lower molecular weight bands on an SDS-PAGE gel.
-
Inconsistent results: High variability between aliquots of the same batch or between different batches.
Q2: What factors can contribute to Syntenin-1 instability during storage?
A2: Several factors can affect protein stability during storage:
-
Freeze-thaw cycles: Repeated freezing and thawing can cause denaturation and aggregation.
-
Storage temperature: Storing at inappropriate temperatures can lead to degradation or aggregation. Ultra-low temperatures (-80°C or liquid nitrogen) are generally preferred for long-term storage.
-
Buffer composition: pH, ionic strength, and the presence of excipients can significantly impact protein stability.
-
Oxidation: Exposure to oxygen can lead to oxidative damage of amino acid residues.
-
Protease contamination: Trace amounts of proteases can degrade the protein over time.
Q3: What is the recommended method for long-term storage of Syntenin-1?
A3: While specific data for Syntenin-1 is limited, general best practices for protein storage are recommended. These include cryopreservation and lyophilization.[1][2] The optimal method should be determined empirically for your specific Syntenin-1 preparation and intended application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Activity | Protein denaturation or degradation. | - Minimize freeze-thaw cycles by preparing single-use aliquots.- Optimize storage buffer with cryoprotectants (e.g., glycerol) or other stabilizing excipients.[3]- Confirm protein integrity via SDS-PAGE or Western Blot before use. |
| Visible Aggregation | Improper buffer conditions or freeze-thaw stress. | - Centrifuge the thawed aliquot to pellet aggregates before use.- Screen different buffer conditions (pH, salt concentration) for optimal solubility.- Consider adding stabilizing agents like arginine or mild detergents.[4] |
| Degradation Products Observed | Protease contamination or inherent instability. | - Add protease inhibitors to the storage buffer.- Ensure high purity of the protein preparation.- Store at ultra-low temperatures (-80°C or liquid nitrogen) to minimize enzymatic activity. |
Recommended Long-Term Storage Conditions for Proteins
| Storage Method | Temperature | Advantages | Considerations |
| Cryopreservation (Liquid) | -80°C or -196°C (Liquid Nitrogen) | - Simple preparation.- Suitable for many proteins. | - Risk of freeze-thaw damage.- Requires cryoprotectants (e.g., 10-50% glycerol).[3] |
| Lyophilization (Freeze-Drying) | 4°C or Room Temperature | - Enhanced long-term stability.- Reduced shipping costs. | - Requires specialized equipment and protocol optimization.- Not all proteins are stable to lyophilization.[2][5] |
Experimental Protocols
Protocol 1: Assessment of Syntenin-1 Stability after Freeze-Thaw Cycles
Objective: To determine the effect of repeated freeze-thaw cycles on the stability of a Syntenin-1 sample.
Materials:
-
Purified Syntenin-1 solution
-
Storage buffer (e.g., PBS, Tris-HCl with appropriate excipients)
-
Dry ice or liquid nitrogen
-
37°C water bath
-
SDS-PAGE apparatus and reagents
-
Bradford assay reagents
Procedure:
-
Prepare aliquots of the Syntenin-1 solution in the desired storage buffer.
-
Reserve one aliquot as the "0 freeze-thaw" control and store it at 4°C for the duration of the experiment.
-
Subject the remaining aliquots to a series of freeze-thaw cycles. One cycle consists of freezing the sample rapidly on dry ice or in liquid nitrogen for 5 minutes, followed by thawing at 37°C for 5 minutes.
-
After 1, 3, 5, and 10 cycles, retrieve one aliquot.
-
Analyze all aliquots (including the control) for:
-
Protein concentration: Using a Bradford assay to check for loss of soluble protein.
-
Integrity: By running on an SDS-PAGE gel to visualize any degradation products.
-
Aggregation: By centrifuging the samples and looking for a pellet, or by using Dynamic Light Scattering (DLS) if available.
-
Activity: Using a relevant functional assay.
-
Visualizations
Caption: Workflow for evaluating Syntenin-1 stability under different long-term storage conditions.
Caption: The ubiquitin-proteasome system, a potential pathway for the degradation of unstable Syntenin-1.[6][7][8]
References
- 1. Cryopreservation protocol | Abcam [abcam.com]
- 2. static.igem.org [static.igem.org]
- 3. m.youtube.com [m.youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. static.igem.org [static.igem.org]
- 6. mdpi.com [mdpi.com]
- 7. Protein stability and degradation in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Setin-1 Imaging Studies
Welcome to the Setin-1 Imaging Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common artifacts and issues encountered during this compound imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
A1: this compound is a histone methyltransferase, and it is primarily expected to be localized in the nucleus of the cell. However, its distribution can vary depending on the cell type, cell cycle stage, and experimental conditions.
Q2: My primary antibody for this compound is not working. What should I do?
A2: Antibody performance is a critical factor in obtaining reliable imaging data.[1][2] If you are experiencing issues with your primary antibody, consider the following validation steps:
-
Western Blot: Confirm that the antibody detects a band at the expected molecular weight for this compound in cell lysates.
-
Knockdown/Knockout Validation: Use cells where this compound expression has been genetically reduced or eliminated (e.g., via siRNA or CRISPR-Cas9) as a negative control to ensure antibody specificity.[2][3]
-
Orthogonal Validation: Compare your antibody-based results with a non-antibody-based method, such as qPCR or mass spectrometry, to correlate protein and mRNA expression levels.[2]
-
Independent Antibody Validation: Use a second, validated primary antibody that recognizes a different epitope on the this compound protein to see if you get a similar staining pattern.[2]
Q3: What are the most common sources of artifacts in immunofluorescence imaging?
A3: The most common artifacts in immunofluorescence experiments include high background, non-specific staining, autofluorescence, and artifacts introduced during sample preparation (fixation and permeabilization).[4][5][6] Each of these is addressed in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Staining
High background or non-specific staining can obscure the true this compound signal, making data interpretation difficult.[4][7]
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background staining.
Quantitative Troubleshooting Guide for High Background
| Potential Cause | Recommended Solution | Parameter to Adjust | Typical Starting Point | Optimized Range |
| Insufficient Blocking | Increase blocking time or change blocking agent (e.g., BSA, normal serum).[4] | Incubation Time / Reagent | 30 minutes | 1-2 hours |
| Antibody Concentration Too High | Titrate primary and secondary antibody concentrations.[4][7] | Antibody Dilution | 1:200 | 1:500 - 1:2000 |
| Inadequate Washing | Increase the number and/or duration of wash steps.[4] | Wash Steps | 3 x 5 minutes | 4-5 x 10 minutes |
| Secondary Antibody Cross-Reactivity | Use pre-adsorbed secondary antibodies or perform an isotype control.[4][7] | Secondary Antibody Choice | N/A | N/A |
| Fc Receptor Binding | Block with serum from the same species as the secondary antibody.[7][8] | Blocking Serum | 5% Normal Serum | 5-10% Normal Serum |
Experimental Protocol: Isotype Control
-
Prepare two identical samples for staining.
-
For the test sample, proceed with your standard protocol using the primary antibody against this compound.
-
For the control sample, substitute the primary antibody with an isotype control antibody of the same immunoglobulin class, concentration, and from the same host species.
-
Incubate both samples with the secondary antibody and imaging reagents.
-
Image both samples using identical acquisition parameters.
-
The isotype control should show minimal to no fluorescence. Significant staining in the control indicates non-specific binding of the primary or secondary antibody.
Issue 2: Autofluorescence
Autofluorescence is the natural fluorescence of biological materials, which can interfere with the signal from your intended fluorophore.[9]
Troubleshooting Workflow for Autofluorescence
Caption: Troubleshooting workflow for managing autofluorescence.
Quantitative Troubleshooting Guide for Autofluorescence
| Potential Cause | Recommended Solution | Parameter to Adjust | Typical Starting Point | Optimized Range |
| Endogenous Fluorophores (e.g., NADH, Lipofuscin) | Use fluorophores with emission in the far-red spectrum.[10] | Fluorophore Choice | GFP (Green) | Alexa Fluor 647/750 (Far-Red) |
| Aldehyde-Based Fixation | Treat with a quenching agent like sodium borohydride (B1222165) or Sudan Black B.[6] | Quenching Step | 0.1% Sodium Borohydride | 0.1-1% Sodium Borohydride |
| Broad Spectrum Autofluorescence | Utilize spectral imaging and linear unmixing to separate signals. | Image Acquisition/Analysis | Standard Filter Cubes | Spectral Detector + Unmixing Algorithm |
| Old or Impure Fixative | Prepare fresh fixative solutions from high-purity reagents.[4] | Reagent Quality | N/A | N/A |
Experimental Protocol: Autofluorescence Quenching with Sodium Borohydride
-
After the fixation and permeabilization steps, wash the samples with PBS.
-
Prepare a fresh 0.1% solution of sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples thoroughly with PBS (3 x 5 minutes).
-
Proceed with the blocking and antibody incubation steps as per your standard protocol.
Issue 3: Fixation and Permeabilization Artifacts
Improper fixation and permeabilization can lead to poor morphological preservation, loss of antigenicity, or artificial localization of the target protein.[5][11][12]
Troubleshooting Workflow for Fixation/Permeabilization
Caption: Troubleshooting workflow for fixation and permeabilization issues.
Quantitative Troubleshooting Guide for Fixation and Permeabilization
| Potential Cause | Recommended Solution | Parameter to Adjust | Typical Starting Point | Optimized Range |
| Over-fixation | Reduce fixation time or use a lower concentration of fixative.[12] | Fixation Time/Concentration | 15 min / 4% PFA | 10-20 min / 2-4% PFA |
| Under-fixation | Increase fixation time or concentration.[12] | Fixation Time/Concentration | 10 min / 2% PFA | 15-30 min / 4% PFA |
| Epitope Masking | Perform antigen retrieval (e.g., heat-induced epitope retrieval).[7] | Antigen Retrieval | None | HIER with Citrate Buffer |
| Inappropriate Permeabilization | For membrane proteins, a milder detergent like saponin may be better than Triton X-100.[13] | Detergent Choice | 0.2% Triton X-100 | 0.1-0.5% Triton X-100 or 0.05% Saponin |
| Loss of Lipids | Avoid organic solvents like methanol (B129727) if studying lipid-associated proteins.[5] | Fixative Choice | Methanol | Paraformaldehyde (PFA) |
Experimental Protocol: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization
-
Fixation:
-
Prepare a fresh 4% PFA solution in PBS.
-
Aspirate the cell culture medium and wash the cells once with PBS.
-
Add the 4% PFA solution to cover the cells and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add a 0.2% Triton X-100 solution in PBS to the cells.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
The sample is now ready for the blocking step.
-
References
- 1. Products: R&D Systems [rndsystems.com]
- 2. lunaphore.com [lunaphore.com]
- 3. The identification of high-performing antibodies for Profilin-1 for use in Western blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibidi.com [ibidi.com]
- 5. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Common fixation-permeabilization methods cause artifactual localization of a type II transmembrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fixation and permeabilization of cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Effects of Kinase Inhibitors
Disclaimer: Information regarding a specific compound designated "Setin-1" is not publicly available in the scientific literature. This technical support guide is based on the established knowledge of kinase inhibitors as a class of molecules and is intended to provide general guidance for researchers working with these compounds. The principles and methodologies described here are applicable to the investigation of off-target effects for any novel or existing kinase inhibitor, referred to herein as "Inhibitor-S".
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they a concern?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target.[1] With kinase inhibitors like Inhibitor-S, which are designed to block the activity of a specific kinase, off-target binding can lead to the modulation of other signaling pathways. This is a significant concern because it can result in cellular toxicity, misleading experimental results, and adverse side effects in clinical settings.[1]
Q2: How can I determine if Inhibitor-S is causing off-target effects in my experiments?
A2: Several experimental approaches can be used to identify off-target effects:
-
Kinome Profiling: This technique screens your inhibitor against a large panel of kinases to determine its selectivity. A highly selective inhibitor will only bind to its intended target, while a non-selective inhibitor will bind to many other kinases.[1][2]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase. Discrepancies may suggest off-target effects.[1]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[1][2]
-
Western Blotting: Analyze the phosphorylation status of known downstream targets of your kinase of interest. Also, examine key proteins in related pathways that are not expected to be affected. Unexpected changes in phosphorylation can indicate off-target activity.[1]
-
Use of Structurally Unrelated Inhibitors: Comparing the phenotype induced by your inhibitor with that of other well-characterized, structurally distinct inhibitors that target the same kinase can help confirm on-target effects.[3]
Q3: What are the primary strategies to reduce the off-target effects of Inhibitor-S?
A3: To minimize the influence of off-target effects, consider the following strategies:
-
Dose Optimization: Use the lowest effective concentration of the inhibitor that still engages the intended target. A thorough dose-response analysis is crucial.[2][3]
-
Chemical Analogs: If available, test analogs of Inhibitor-S that have different chemical scaffolds but target the same primary kinase. If an observed phenotype persists across different scaffolds, it is more likely to be an on-target effect.[1]
-
Cell Line Selection: Test your inhibitor in multiple cell lines to distinguish between general off-target effects and those that are specific to a particular cellular context.[1]
-
Control Experiments: Always include appropriate vehicle controls to ensure the solvent is not causing any observed effects.[1]
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Step | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations. | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target. | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[1] |
| Inappropriate dosage. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction strategies in your experimental design. | A clearer therapeutic window where on-target effects are observed without significant toxicity. | |
| Compound solubility issues. | 1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects.[1] | |
| Inconsistent or unexpected experimental results. | Activation of compensatory signaling pathways. | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to your inhibitor and more consistent results.[1] |
| Inhibitor instability. | Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C). | Ensures that the observed effects are due to the inhibitor and not its degradation products.[1] | |
| Cell line-specific effects. | Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent. | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.[1] |
Data Presentation
Table 1: Kinome Selectivity Profile of Inhibitor-S and Analogs
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Ratio (Off-Target A / Target) |
| Inhibitor-S | 15 | 150 | >10,000 | 10 |
| Analog-1 | 20 | 5,000 | >10,000 | 250 |
| Analog-2 | 50 | >10,000 | >10,000 | >200 |
Lower IC50 values indicate higher potency. A higher selectivity ratio indicates greater selectivity for the target kinase.
Table 2: KINOMEscan Results for Inhibitor-S (1 µM)
| Kinase Target | Percent of Control (%) | Interpretation |
| Target Kinase | 5 | Strong Inhibition |
| Off-Target Kinase A | 15 | Strong Inhibition |
| Off-Target Kinase C | 50 | Moderate Inhibition |
| Off-Target Kinase D | 95 | No Significant Inhibition |
"Percent of Control" indicates the amount of kinase activity remaining in the presence of the inhibitor. Lower percentages signify stronger inhibition.
Experimental Protocols
Kinome Profiling (Competition Binding Assay)
Objective: To determine the selectivity of Inhibitor-S by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare Inhibitor-S at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]
-
Kinase Panel: Utilize a commercially available kinase profiling service (e.g., KINOMEscan) that offers a panel of hundreds of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where Inhibitor-S competes with a labeled ligand for binding to each kinase in the panel.[1]
-
Data Analysis: The results are usually reported as the percentage of the kinase that is still bound to the labeled ligand in the presence of Inhibitor-S. This is then used to calculate the percentage of inhibition.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of Inhibitor-S to its target and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of Inhibitor-S or a vehicle control for a specific duration (e.g., 1-2 hours) at 37°C.
-
Heating: Heat the cell suspensions to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes).[4]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Separate the soluble and aggregated proteins by centrifugation.
-
Western Blotting: Analyze the amount of the target protein and suspected off-target proteins remaining in the soluble fraction by Western blotting.
-
Data Analysis: The binding of Inhibitor-S will stabilize the protein, leading to a higher melting temperature. Plot the amount of soluble protein against temperature to generate a melting curve.
Visualizations
Caption: A generic kinase signaling pathway targeted by Inhibitor-S.
References
Setin-1 experimental variability and reproducibility issues
Welcome to the Technical Support Center for Setin-1 Research.
This resource is designed for researchers, scientists, and drug development professionals working with this compound, a novel (hypothetical) Sirtuin-like Class III histone deacetylase (HDAC). Due to its complex role in cellular signaling, research involving this compound can present unique challenges in experimental variability and reproducibility. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in our this compound activity assays. What are the common causes?
A1: Batch-to-batch variability in enzymatic assays, particularly for NAD+-dependent enzymes like this compound, is a frequent challenge. Key factors include:
-
Reagent Stability: The co-substrate NAD+ is susceptible to degradation. Ensure it is stored correctly and prepare fresh solutions for each experiment. Similarly, the this compound enzyme itself may lose activity with improper storage or repeated freeze-thaw cycles.
-
Substrate Quality: The purity and stability of the acetylated peptide substrate are critical. Use a high-quality, validated substrate and prepare it fresh to avoid spontaneous hydrolysis, which can lead to high background signals.[1]
-
Buffer Composition: The pH and ionic strength of the assay buffer can significantly impact this compound activity. Maintain consistency in buffer preparation and storage.
-
Inhibitor Potency: If you are using a this compound inhibitor as a control, its potency can be affected by storage conditions. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2]
Q2: Our results for this compound inhibition are not consistent with published data. Why might this be?
A2: Discrepancies in inhibitor potency (e.g., IC50 values) are a known issue in HDAC and sirtuin research.[3][4] This variability can arise from:
-
Different Assay Formats: The choice of assay (e.g., fluorescence-based, luminescence-based, antibody-based) can yield different IC50 values. The specific substrate used can also influence the apparent potency of an inhibitor.[5]
-
Cellular Context: In cell-based assays, factors such as cell line, passage number, and cell density can alter the apparent effectiveness of an inhibitor.[2][6] The expression level of this compound and its binding partners can vary significantly between cell types.
-
Incubation Times: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can affect the measured potency, especially for slow-binding inhibitors.[1][7]
-
Data Analysis: The method used to calculate IC50 values and fit the dose-response curve can introduce variability. Ensure consistent data analysis parameters are used across experiments.
Q3: We are struggling with the reproducibility of our chromatin immunoprecipitation (ChIP) experiments for this compound targets. What can we do to improve this?
A3: ChIP is a complex technique with multiple steps where variability can be introduced. To improve reproducibility:
-
Cross-linking: Optimize the duration and concentration of the cross-linking agent (e.g., formaldehyde). Both under- and over-cross-linking can lead to inconsistent results.
-
Sonication: The shearing of chromatin to the appropriate size range (typically 200-1000 bp) is critical. Sonication conditions must be optimized for your specific cell type and equipment.[8]
-
Antibody Quality: Use a ChIP-validated antibody specific for this compound. Validate each new lot of antibody to ensure its specificity and efficiency.
-
Washing Steps: Insufficient washing can lead to high background noise, while overly stringent washing can result in the loss of specific signal. Use a consistent and optimized washing protocol.
Troubleshooting Guides
Guide 1: Fluorometric this compound Activity Assay
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in no-enzyme control wells | 1. Substrate instability and spontaneous hydrolysis.2. Contamination of assay buffer or other reagents. | 1. Prepare substrate solution fresh for each experiment and store according to manufacturer's instructions.2. Use high-purity, dedicated reagents for the assay. Filter-sterilize buffers if necessary.[1] |
| Low signal-to-background ratio | 1. Insufficient enzyme activity.2. Incorrect filter settings on the plate reader. | 1. Verify the activity of your this compound enzyme stock. Use fresh enzyme or a new batch if activity is low.2. Ensure the excitation and emission wavelengths are set correctly for the specific fluorophore being used (e.g., Ex/Em = 355/460 nm).[9] |
| High variability between replicate wells | 1. Inaccurate pipetting, especially of small volumes.2. "Edge effects" in the microplate due to evaporation.3. Inconsistent temperature during incubation. | 1. Use calibrated pipettes and pre-wet the tips before dispensing. Ensure thorough mixing after each reagent addition.[1]2. Avoid using the outermost wells of the plate or fill them with buffer to create a humidity barrier.[1]3. Pre-warm all reagents and the plate reader to the assay temperature (e.g., 37°C).[1] |
Guide 2: Cellular Assays for this compound Target Engagement
| Problem | Potential Cause | Recommended Solution |
| No change in target protein acetylation after treatment with a this compound inhibitor. | 1. The inhibitor is not cell-permeable.2. The chosen cell line does not express sufficient levels of this compound.3. The downstream target is not a direct substrate of this compound in that cell type. | 1. Confirm the cell permeability of your inhibitor from literature or perform a permeability assay.2. Verify this compound expression in your cell line via Western blot or qPCR.3. Use a well-validated downstream target of this compound, such as acetylated-p53 or PGC-1α, for your readout.[] |
| Inconsistent results between experiments. | 1. Variation in cell culture conditions.2. Differences in inhibitor treatment time or concentration. | 1. Maintain consistent cell passage number, confluency, and media composition. Serum batches can be a source of variability.2. Perform a time-course and dose-response experiment to determine optimal treatment conditions. |
Quantitative Data Summary
The following tables summarize typical performance metrics and inhibitor potencies observed in HDAC/Sirtuin assays, which can serve as a benchmark for your this compound experiments.
Table 1: Representative Performance of a Cell-Based HDAC I/II Assay
| Parameter | Value | Reference |
| Signal-to-Background (S/B) Ratio | 5.34 ± 0.56 | [5] |
| Coefficient of Variation (CV) | 2.83 ± 0.49 % | [5] |
| Z' Factor | 0.84 ± 0.19 | [5] |
Table 2: IC50 Values of Common HDAC Inhibitors Against Different Isoforms (Biochemical Assays)
| Inhibitor | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) | Reference |
| Vorinostat (SAHA) | 0.019 | 0.027 | 0.043 | 0.009 | [11] |
| Ricolinostat | > 30 | > 30 | > 30 | 0.005 | [11] |
| Piceatannol | 4.28 | 5.04 | 23.29 | 8.22 | [5] |
| Trichostatin A (TSA) | 0.0003 | 0.0003 | 0.0003 | 0.0005 | [11] |
Note: These values are highly dependent on the specific assay conditions and should be used as a general guide.
Experimental Protocols & Workflows
Protocol 1: General Fluorometric this compound Activity Assay
This protocol is adapted from standard fluorometric HDAC activity assays.[9][12]
Materials:
-
96-well black microplate
-
Recombinant this compound enzyme
-
Fluorogenic this compound substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+ solution
-
This compound inhibitor (e.g., Nicotinamide, as a positive control)
-
Developer solution (containing a protease like trypsin)
-
Stop solution
Procedure:
-
Prepare reagents: Dilute this compound enzyme, substrate, and NAD+ in cold Assay Buffer to desired concentrations.
-
Set up the reaction plate:
-
Blank (No Enzyme): Add Assay Buffer.
-
Vehicle Control (100% Activity): Add this compound enzyme and vehicle (e.g., DMSO).
-
Positive Inhibitor Control: Add this compound enzyme and a known inhibitor.
-
Test Compound: Add this compound enzyme and the test compound.
-
-
Add NAD+ solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic this compound substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well. This cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for an additional 10-15 minutes at 37°C.
-
Measure fluorescence on a microplate reader at the appropriate wavelengths (e.g., Ex 350-380 nm / Em 440-460 nm).
Workflow Diagram: Troubleshooting Assay Variability
Caption: A logical workflow for troubleshooting common sources of experimental variability.
Signaling Pathways Involving this compound
This compound, as a Sirtuin-like enzyme, is a critical regulator of cellular metabolism and stress responses. It deacetylates key transcription factors and metabolic enzymes, influencing pathways related to aging, DNA repair, and inflammation.
Diagram: Core this compound Signaling Cascade
Caption: this compound is activated by increased NAD+ levels and deacetylates key protein targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sirtuins are not conserved longevity genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC inhibitors in experimental liver and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Sirtuin signaling in cellular senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Mitigating Setin-1-Induced Cytotoxicity in Cell Lines
Disclaimer: The term "Setin-1" did not yield specific results in our database. This guide has been developed based on publicly available information for similar-sounding and functionally related molecules, primarily Fisetin , a natural flavonoid with known cytotoxic effects on cancer cell lines, and Syntenin-1 , a scaffold protein involved in various signaling pathways. The principles and protocols outlined here are based on common laboratory experiences with cytotoxic compounds and signaling modulators and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cell line after treatment with a this compound-like compound. What are the potential causes?
A1: Several factors could contribute to excessive cytotoxicity:
-
Compound Concentration: The concentration of the compound may be too high for your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to consult literature for reported IC50 values for your cell line or a similar one.
-
Treatment Duration: The length of exposure to the compound can significantly impact cell viability. Consider optimizing the treatment duration.
-
Compound Stability: Ensure the compound is properly stored and has not degraded. Degradation products could have higher toxicity.
-
Cell Culture Conditions: Suboptimal culture conditions, such as high cell density, nutrient depletion, or contamination, can sensitize cells to toxic insults.
Q2: What are the known signaling pathways affected by compounds like Fisetin that could lead to cytotoxicity?
A2: Fisetin has been shown to induce cell death in cancer cells through multiple signaling pathways.[1] Key pathways include the induction of both apoptosis and necroptosis.[1][2] In ovarian cancer cell lines, Fisetin-induced necroptosis is regulated by ZBP1 and the RIP3/MLKL pathway.[1][2]
Q3: Can we modulate the cytotoxic effects of our this compound-like compound?
A3: Yes, the cytotoxic effects can often be modulated. For instance, in studies with Fisetin, suppression of the apoptotic process with interventions like z-VAD did not fully rescue cells from death, indicating the involvement of other cell death mechanisms like necroptosis.[2] Knocking down key proteins in the necroptotic pathway, such as ZBP1, has been shown to alleviate Fisetin-induced cell death.[1] Therefore, targeting specific pathways with inhibitors or through genetic modifications (e.g., siRNA) can help mitigate cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent results in cytotoxicity assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. High or low confluency can affect results. |
| Compound Preparation | Prepare fresh stock solutions of the compound. If using a solvent like DMSO, ensure the final concentration is consistent and non-toxic across all wells. |
| Assay Incubation Time | Optimize and standardize the incubation time for your specific assay (e.g., MTT, Annexin V). |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media. |
Issue 2: Difficulty in determining the mechanism of cell death.
| Potential Cause | Troubleshooting Step |
| Single Endpoint Assay | Cytotoxicity assays like MTT only measure metabolic activity and do not distinguish between apoptosis and necrosis. |
| Use complementary assays. For example, combine a viability assay with an apoptosis assay (e.g., Annexin V/Propidium Iodide staining) and a necroptosis marker analysis (e.g., Western blotting for RIP3/MLKL). | |
| Timing of Analysis | The timing of the assay can influence the observed mechanism. Apoptotic markers may be transient. |
| Perform a time-course experiment to capture different stages of cell death. |
Quantitative Data Summary
The following table summarizes the cytotoxic effect of Fisetin on human ovarian cancer cell lines.
| Cell Line | Treatment | Concentration (µmol/L) | Cell Survival (%) |
| A2780 | Fisetin | 25 | ~60% |
| 50 | ~40% | ||
| 100 | ~20% | ||
| VOCAR-3 | Fisetin | 25 | ~70% |
| 50 | ~50% | ||
| 100 | ~20% | ||
| Data is approximated from figures in the cited literature.[1] |
Experimental Protocols
MTT Assay for Cell Proliferation
Objective: To assess cell viability by measuring the metabolic activity of cells.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 72 hours).[1]
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide Staining for Apoptosis
Objective: To differentiate between viable, apoptotic, and necrotic cells by flow cytometry.
Methodology:
-
Seed cells in a 6-well plate and treat with the test compound.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways
Caption: Fisetin-induced cell death pathways.
Caption: Syntenin-1 signaling interactions.
Experimental Workflow
Caption: Workflow for cytotoxicity analysis.
References
Technical Support Center: Synthesis of Flavonoids (e.g., Fisetin)
Disclaimer: The term "Setin-1" did not yield specific results for a chemical synthesis protocol. It is presumed to be a typographical error. This guide will focus on the synthesis of Fisetin (B1672732) , a well-researched flavonoid, as a representative example. The troubleshooting advice provided is applicable to the synthesis of other flavonoids, such as Sinensetin, which often share similar synthetic strategies.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Fisetin and other flavonoids, particularly those synthesized via the common chalcone (B49325) pathway.
Section 1: Low or No Product Yield
Q1: My reaction has failed to produce the desired product. What are the common initial checks?
A: When a reaction fails, a systematic check of the fundamentals is crucial.
-
Reagent Quality: Ensure the purity and reactivity of your starting materials. Degradation of reagents, especially sensitive ones, is a common cause of reaction failure.
-
Reaction Conditions: Double-check the reaction temperature, pressure, and atmosphere (e.g., inert gas for oxygen-sensitive reactions).
-
Solvent Purity: The presence of water or other impurities in the solvent can quench reagents or catalyze side reactions. Ensure you are using dry, appropriately graded solvents.
-
Stoichiometry: Verify the calculations for all reagents to ensure correct molar ratios.
Q2: The yield of my flavonoid synthesis is consistently low. How can I optimize it?
A: Low yields can often be improved by systematically optimizing the reaction conditions.
-
Temperature and Reaction Time: The reaction temperature and duration are critical. For instance, the cyclization of a chalcone to a flavanone (B1672756) is a key step that can be sensitive to temperature. Experiment with slight variations in temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Catalyst Activity: If your synthesis involves a catalyst (e.g., acid or base for cyclization), ensure its activity is not compromised. Consider trying a different catalyst or activating the current one.
-
Work-up Procedure: Product can be lost during the work-up phase. Check if your product is partially soluble in the aqueous layer during extraction.[1] You can also test the stability of your product to the pH conditions of the work-up by taking a small sample and treating it with the acidic or basic solution you plan to use.[1]
Section 2: Product Purity and Side Reactions
Q3: My final product is impure, with multiple spots on the TLC plate. What are the likely causes?
A: The presence of multiple products indicates side reactions or incomplete reactions.
-
Incomplete Reactions: If the starting materials are still present, the reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Side Products: Flavonoid synthesis can have competing side reactions. For example, in reactions involving multiple hydroxyl groups, incorrect use of protecting groups can lead to a mixture of products.
-
Degradation: The target compound might be degrading under the reaction or work-up conditions.
Q4: How can I minimize the formation of byproducts in my synthesis?
A: Minimizing byproducts often involves fine-tuning the reaction conditions and strategy.
-
Protecting Groups: For flavonoids with multiple hydroxyl groups like Fisetin, the strategic use of protecting groups (e.g., benzyl (B1604629) ethers) is crucial to ensure regioselectivity and prevent unwanted side reactions.[2]
-
Control of Reaction Conditions: Overly harsh conditions (e.g., high temperatures or extreme pH) can promote side reactions. A milder approach may be beneficial.
-
Order of Reagent Addition: The sequence in which reagents are added can significantly impact the reaction outcome.
Section 3: Specific Synthetic Steps
Q5: The cyclization of my chalcone intermediate to the flavanone is inefficient. What can I do?
A: The Algar-Flynn-Oyamada (AFO) reaction is a common method for the cyclization and oxidation of a chalcone to a flavonol like Fisetin.[3]
-
Base and Oxidant: This reaction typically uses an alkaline solution of hydrogen peroxide.[3] Ensure the base (e.g., KOH or NaOH) and hydrogen peroxide are fresh and added at the correct temperature (often at 0°C to control the reaction).[2]
-
Solvent System: The choice of solvent (e.g., ethanol/dioxane) is important for the solubility of the reactants and intermediates.[2]
Q6: I am facing difficulties with the deprotection of hydroxyl groups. What should I consider?
A: The final deprotection step to reveal the free hydroxyl groups of Fisetin is critical.
-
Choice of Deprotection Reagent: The method of deprotection must be compatible with the rest of the molecule. For example, if benzyl protecting groups are used, catalytic hydrogenation (e.g., with Pd(OH)2/H2) is a common and effective method.[2]
-
Catalyst Poisoning: Ensure the catalyst is not poisoned by any residual reagents from previous steps.
-
Reaction Completion: Monitor the reaction closely by TLC to ensure all protecting groups have been removed.
Section 4: Product Characterization
Q7: The spectroscopic data of my final product does not align with the expected structure of Fisetin. What steps should I take?
A: Inconsistent analytical data necessitates a thorough investigation.
-
Re-purification: The product may still be impure. Attempt further purification using techniques like column chromatography or recrystallization.
-
Structural Elucidation: Carefully re-examine the NMR (¹H and ¹³C), mass spectrometry, and other analytical data to identify the structure of the obtained product. It might be an isomer or an unexpected byproduct.
-
Isolate and Identify Byproducts: If possible, isolate and identify the major byproducts. Understanding what they are can provide valuable clues about what went wrong in the reaction.
Quantitative Data on Flavonoid Synthesis
The yield of flavonoid synthesis can vary significantly based on the specific molecule and the synthetic route employed. Below is a table with example yields for the synthesis of Sinensetin, another common flavonoid.
| Reaction Step | Reagents and Conditions | Reported Yield |
| Chalcone Formation | Alkaline condensation of 2,4,5,6-tetrahydroxyacetophenone and 3,4-di(methoxymethoxy)benzaldehyde | High (not specified)[4][5] |
| Cyclization & Oxidation | Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Not specified[4][5] |
| Methylation | Dimethyl sulphate and potassium carbonate | Not specified[4][5] |
| Overall Synthesis | Multi-step synthesis of Sinensetin | 59%[6] |
Experimental Protocols
A generalized protocol for the synthesis of a flavonoid like Fisetin via the chalcone pathway is outlined below. This is a representative workflow and specific conditions may vary.
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups on the starting materials (e.g., a substituted acetophenone (B1666503) and benzaldehyde) that are not meant to react in the subsequent steps. Benzyl ethers are commonly used.
-
Chalcone Synthesis (Claisen-Schmidt Condensation): React the protected acetophenone and benzaldehyde (B42025) in the presence of a base (e.g., KOH in ethanol) to form the chalcone intermediate.
-
Cyclization and Oxidation (Algar-Flynn-Oyamada Reaction): Treat the chalcone with an alkaline solution of hydrogen peroxide to form the flavonol ring system.
-
Deprotection: Remove the protecting groups to yield the final flavonoid. For benzyl groups, this is often achieved by catalytic hydrogenation.
-
Purification: Purify the final product using techniques such as column chromatography and/or recrystallization.
Visualizations
Experimental Workflow
Caption: A diagram illustrating the key stages in a common synthetic route for flavonoids like Fisetin.
Signaling Pathway Modulated by Fisetin
Fisetin is known to modulate several signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[7][8]
Caption: Fisetin inhibits the PI3K/AKT/mTOR pathway, which can reduce inflammation and cell proliferation.[7][8]
References
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. KR20220101508A - Method of manufacturing fisetin or its derivatives - Google Patents [patents.google.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjsir.org [pjsir.org]
- 7. Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the On-Target Effects of Fisetin in Mitigating SOD1 Aggregation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The misfolding and subsequent aggregation of superoxide (B77818) dismutase 1 (SOD1) is a key pathological hallmark in certain forms of amyotrophic lateral sclerosis (ALS). This guide provides a comparative analysis of Fisetin, a naturally occurring flavonoid, and its on-target effects in inhibiting SOD1 aggregation. We will objectively compare its performance with other potential therapeutic alternatives and provide supporting experimental data and detailed protocols to aid in the evaluation and design of future research.
Fisetin's Multifaceted Approach to Neuroprotection
Fisetin has demonstrated significant neuroprotective potential by modulating a network of critical signaling pathways. Its ability to concurrently enhance pro-survival signaling, bolster antioxidant defenses, and mitigate protein aggregation makes it a promising candidate for the development of novel therapeutics for neurodegenerative diseases.
One of the key mechanisms of Fisetin is its ability to attenuate mutant SOD1 proteotoxicity through the coordinated activation of Nrf2-mediated autophagy pathways.[1] Studies have shown that Fisetin treatment, in a dose-dependent manner from 1-10 μM, reduces both soluble and aggregated forms of mutant SOD1 protein.[1] This effect is linked to the promotion of autophagic flux, a cellular process responsible for clearing aggregated proteins.
Comparative Analysis of SOD1 Aggregation Inhibitors
While Fisetin shows promise, it is crucial to evaluate its efficacy in the context of other potential inhibitors. The following tables summarize the available data on Fisetin and its alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited, and much of the data for alternatives like Puerarin and Peonidin are derived from computational models.[2][3][4][5] Riluzole, an approved medication for ALS, is included for reference, although its primary mechanism is not the inhibition of SOD1 aggregation.[2]
| Compound | Mechanism of Action on SOD1 Aggregation | Experimental Model | Key Findings | Reference |
| Fisetin | Reduces soluble and aggregated mutant SOD1; Activates Nrf2-mediated autophagy.[1] | NSC34 motor neuron-like cells expressing SOD1 G93A | Dose-dependent reduction in SOD1 aggregates (1-10 µM).[1] | [1] |
| Puerarin | In silico: Predicted to bind to mutant SOD1 and potentially inhibit aggregation.[3][4] | Computational modeling (Molecular docking and MD simulations) | Showed favorable binding energy to mutant SOD1.[2] | [2][3][4] |
| Peonidin | In silico: Predicted to bind to mutant SOD1 and potentially inhibit aggregation.[3][4] | Computational modeling (Molecular docking and MD simulations) | Showed favorable binding energy to mutant SOD1.[2] | [2][3][4] |
| Riluzole | Does not directly inhibit SOD1 aggregation; primarily acts as a glutamate (B1630785) antagonist and sodium channel blocker. | N/A for SOD1 aggregation | Standard of care for ALS, extends survival by a few months. | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Fisetin promotes the clearance of mutant SOD1 aggregates by activating the Nrf2-mediated autophagy pathway.
References
- 1. Fisetin Attenuates Mutant SOD1 Aggregation in Amyotrophic Lateral Sclerosis via Nrf2-Mediated Autophagy Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of Fisetin against the aggregation process of SOD1 E100K mutant: computer-based drug design as a potential therapeutic for ALS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitory effect of Fisetin against the aggregation process of SOD1 E100K mutant: computer-based drug design as a potential therapeutic for ALS disease [frontiersin.org]
- 4. Inhibitory effect of Fisetin against the aggregation process of SOD1 E100K mutant: computer-based drug design as a potential therapeutic for ALS disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: Setin-1 and Competing Compounds in Lysine Methyltransferase Inhibition
For Immediate Release
[City, State] – December 9, 2025 – A comprehensive analysis of the novel SET7/G9a inhibitor, Setin-1, reveals a competitive efficacy profile when benchmarked against established inhibitors of the SETD7 and G9a lysine (B10760008) methyltransferases. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and associated signaling pathways to inform future research and development.
This compound is a potent inhibitor of the SET7 lysine methyltransferase, operating through the inhibition of G9a. Its efficacy is benchmarked against the SETD7 inhibitor (R)-PFI-2 and a panel of G9a inhibitors including BIX-01294, UNC0224, and UNC0321.
Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its competitors against their respective primary targets. Lower IC50 values indicate greater potency.
Table 1: this compound versus SETD7 Inhibitor (R)-PFI-2
| Compound | Target | IC50 (nM) |
| This compound | SET7 (via G9a) | Data Not Available |
| (R)-PFI-2 | SETD7 | 2.0 ± 0.2[1][2] |
Table 2: this compound versus G9a Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | G9a | Data Not Available |
| BIX-01294 | G9a | 1,700[3] |
| UNC0224 | G9a | 15[4] |
| UNC0321 | G9a | 6-9 |
| UNC0642 | G9a | <2.5[5] |
| A-366 | G9a | 3.3[5] |
| UNC0646 | G9a | 6[6] |
| UNC0638 | G9a | <15[5] |
Experimental Protocols
The determination of inhibitory activity for these compounds typically involves biochemical assays that measure the enzymatic activity of the target methyltransferase. Common methodologies include:
1. Radioactivity-Based Assays: These assays quantify the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone peptide substrate.
-
General Protocol:
-
Prepare a reaction mixture containing the methyltransferase (e.g., G9a or SETD7), a histone peptide substrate (e.g., H3 peptide), and the inhibitor compound at various concentrations.
-
Initiate the reaction by adding radiolabeled [³H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and separate the methylated peptide from the unreacted [³H]-SAM, often by spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated SAM.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Fluorescence-Based Assays: These assays utilize a change in fluorescence polarization or intensity upon methylation of a substrate.
-
General Protocol:
-
A reaction is set up with the enzyme, a fluorescently labeled peptide substrate, SAM, and the test inhibitor.
-
The enzymatic reaction proceeds, leading to the methylation of the substrate.
-
A methylation-specific antibody, often labeled with a fluorophore or an enzyme for signal amplification, is added.
-
The binding of the antibody to the methylated substrate results in a change in fluorescence, which is measured using a plate reader.
-
IC50 values are determined from the dose-response curves.
-
3. Chemiluminescence-Based Assays: These assays, such as the G9a Chemiluminescent Assay Kit, measure the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
-
General Protocol:
-
The methyltransferase reaction is performed in the presence of the inhibitor.
-
The generated SAH is then converted through a series of enzymatic steps into a detectable signal, often involving the production of hydrogen peroxide, which reacts with a chemiluminescent substrate in the presence of horseradish peroxidase (HRP).
-
The light output is measured with a luminometer and is inversely proportional to the activity of the methyltransferase.
-
IC50 values are calculated based on the reduction in the chemiluminescent signal.
-
Signaling Pathways and Mechanisms of Action
This compound's unique mechanism of targeting SET7 through G9a inhibition places it at the intersection of multiple critical cellular signaling pathways.
G9a-Mediated Signaling: G9a is a key epigenetic regulator primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks generally associated with transcriptional repression. G9a has been implicated in various signaling pathways crucial for cell proliferation and differentiation, including the Wnt signaling pathway . By inhibiting G9a, this compound can potentially modulate the expression of Wnt target genes, impacting cellular processes such as cell fate determination and tissue homeostasis.
SETD7-Mediated Signaling: SETD7, the ultimate target of this compound's inhibitory action, is a lysine methyltransferase that mono-methylates a variety of histone and non-histone proteins. This modification plays a crucial role in regulating gene expression and cellular responses. Key pathways influenced by SETD7 include the Hippo pathway , which controls organ size and cell proliferation, and the NF-κB signaling pathway , a central regulator of inflammation and immune responses. By modulating SETD7 activity, this compound has the potential to impact cell growth, apoptosis, and inflammatory processes.
Experimental Workflow for Inhibitor Screening
A typical workflow for identifying and characterizing inhibitors like this compound is a multi-step process.
This comparative guide underscores the potential of this compound as a valuable research tool for investigating the roles of G9a and SETD7 in health and disease. Further studies are warranted to elucidate its precise efficacy and therapeutic potential.
References
A Comparative Analysis of Sirtuin 1 (SIRT1) Inhibitors: A Guide for Researchers
Introduction
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a central role in a wide array of cellular processes, including stress resistance, metabolism, inflammation, and aging.[1][2] By removing acetyl groups from both histone and non-histone proteins, SIRT1 modulates the activity of numerous transcription factors and signaling molecules, such as p53 and NF-κB.[1][3] Given its involvement in various pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, SIRT1 has emerged as a significant therapeutic target.[4]
The development of small molecule inhibitors of SIRT1 is a key strategy for both studying its biological functions and developing novel therapeutics. This guide provides a comparative analysis of representative SIRT1 inhibitors, using "Setin-1" as a placeholder for a potent inhibitor, and its analogs. The focus is on their inhibitory activity, selectivity, and the experimental methods used for their characterization.
Note: "this compound" is not a recognized compound in scientific literature. This guide uses it as a conceptual placeholder to frame a comparative analysis of well-characterized Sirtuin 1 (SIRT1) inhibitors.
Comparative Analysis of SIRT1 Inhibitor Performance
The efficacy of a SIRT1 inhibitor is determined by its potency (commonly measured as the half-maximal inhibitory concentration, IC50) and its selectivity for SIRT1 over other sirtuin isoforms (SIRT2-7). High selectivity is crucial to minimize off-target effects. This section compares "this compound" (represented by Inauhzin) with other well-known SIRT1 inhibitors.
Data Presentation: Inhibitory Activity of SIRT1 Inhibitors
| Compound | "this compound" (Inauhzin) | Analog A (EX-527 / Selisistat) | Analog B (Cambinol) |
| SIRT1 IC50 | 0.7-2 µM[5][6] | 38 nM[7] | 56 µM[8] |
| SIRT2 IC50 | No significant effect[9] | 19.6 µM[7] | 59 µM[8] |
| SIRT3 IC50 | No significant effect[9] | 48.7 µM[7] | No inhibition[8] |
| Selectivity (SIRT1 vs SIRT2) | Selective | ~515-fold[7] | ~1-fold[8] |
| Selectivity (SIRT1 vs SIRT3) | Selective | ~1280-fold[7] | N/A |
| Mechanism of Action | Inhibits SIRT1 deacetylation activity, leading to p53 activation.[10] | Potent and selective SIRT1 inhibition.[7] | Competitive with histone H4 peptide, noncompetitive with NAD+.[8][11] |
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the characterization of enzyme inhibitors. Below are detailed protocols for key in vitro and cellular assays used to evaluate SIRT1 inhibitors.
Protocol 1: In Vitro Fluorometric SIRT1 Deacetylation Assay
This assay is widely used for high-throughput screening and determination of IC50 values. It measures the fluorescence generated upon the deacetylation of a synthetic substrate.[12][13]
Objective: To quantify the enzymatic activity of purified SIRT1 and determine the potency of an inhibitor.
Materials:
-
Purified recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) coupled to a fluorophore)[7]
-
NAD+ solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing Solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore)
-
Test inhibitor (e.g., "this compound") dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in cold assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add:
-
Assay Buffer
-
Test inhibitor at various concentrations (or DMSO for control)
-
SIRT1 enzyme solution (omit for "no enzyme" background wells)
-
-
Initiation of Reaction: Pre-incubate the plate at 37°C for 10-15 minutes. Initiate the deacetylase reaction by adding the NAD+ and fluorogenic substrate mixture to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Development: Stop the reaction by adding the Developing Solution to each well. Incubate at 37°C for an additional 15-30 minutes to allow for the release of the fluorophore.
-
Measurement: Read the fluorescence intensity using a microplate reader (e.g., Excitation 360 nm, Emission 460 nm).
-
Data Analysis: Subtract the background fluorescence ("no enzyme" wells) from all other readings. Plot the percentage of SIRT1 activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Assay for SIRT1 Activity (p53 Acetylation)
This protocol assesses the ability of an inhibitor to engage SIRT1 within a cellular context by measuring the acetylation status of a known SIRT1 substrate, the tumor suppressor protein p53.[10][14]
Objective: To confirm the on-target activity of a SIRT1 inhibitor in cells.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HCT116, H460)[9][10]
-
Cell culture medium and supplements
-
Test inhibitor (e.g., "this compound")
-
DNA damaging agent (e.g., Etoposide) to induce p53 acetylation
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-SIRT1, and a loading control (e.g., anti-β-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the test inhibitor at desired concentrations for a specified period (e.g., 2-6 hours).
-
Induction of p53 Acetylation: After inhibitor pre-treatment, add a DNA damaging agent (e.g., Etoposide) to the media and incubate for an additional period (e.g., 4-6 hours) to induce p53 expression and acetylation.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against acetyl-p53, total p53, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. An effective SIRT1 inhibitor will lead to an increase in the ratio of acetylated p53 to total p53.
Mandatory Visualizations
SIRT1 Signaling Pathway
SIRT1 deacetylates and regulates key transcription factors involved in cellular stress response and inflammation, notably p53 and the RelA/p65 subunit of NF-κB.[15][16] Inhibition of SIRT1 prevents the deacetylation of these targets, leading to an increase in their activity. For p53, this enhances apoptosis and cell cycle arrest, while for NF-κB, it can augment inflammatory responses.[10][16]
Caption: SIRT1 deacetylates and inactivates p53 and NF-κB.
Experimental Workflow: Cellular Assay
The following diagram illustrates the workflow for determining the cellular activity of a SIRT1 inhibitor by measuring p53 acetylation.
References
- 1. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 2. Sirtuin-1 regulation of mammalian metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 Inhibits p53 but not NF-κB Transcriptional Activity during Differentiation of Mouse Embryonic Stem Cells into Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. A small molecule Inauhzin inhibits SIRT1 activity and suppresses tumour growth through activation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 13. SIRT1 Assay Kit Sigma [sigmaaldrich.com]
- 14. Measurement of the cellular deacetylase activity of SIRT1 on p53 via LanthaScreen® technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | p53/sirtuin 1/NF-κB Signaling Axis in Chronic Inflammation and Maladaptive Kidney Repair After Cisplatin Nephrotoxicity [frontiersin.org]
- 16. Modulation of NF‐κB‐dependent transcription and cell survival by the SIRT1 deacetylase | The EMBO Journal [link.springer.com]
Cross-Validation of SIRT1 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sirtuin-1 (SIRT1) activity across various cell lines, supported by experimental data and detailed protocols. SIRT1, a class III histone deacetylase, is a key regulator in cellular processes including stress response, metabolism, and aging, making it a significant target in drug discovery.
The role of SIRT1 in cancer is complex, with studies reporting both oncogenic and tumor-suppressive functions depending on the cellular context.[1][2] Its expression and activity are highly variable across different cancer types and even within different cell lines of the same cancer. This variability underscores the importance of cross-validating SIRT1 activity in relevant cell models for any research or drug development program targeting this enzyme.
Comparative Analysis of SIRT1 in Cancer Cell Lines
| Cell Line | Cancer Type | Observation | Implication for Activity |
| MCF-7 | Breast Cancer | Inhibition of SIRT1 and SIRT2 induced apoptosis.[3] | High SIRT1 activity may promote survival. |
| HCT116 | Colorectal Cancer | Tenovins, which inhibit SIRT1, increased p53 acetylation.[4] | SIRT1 activity is linked to p53 regulation. |
| Panc-1 | Pancreatic Cancer | Overexpression of SIRT1 suppressed β-catenin protein levels and transcriptional activity.[3] | SIRT1 activity negatively regulates the Wnt/β-catenin pathway. |
| Various | 41 Cancer Cell Lines | Analysis revealed excessive allelic loss and novel mutations in the SIRT1 gene, suggesting it may act as a tumor suppressor.[1][2] | Loss of function mutations would lead to decreased or abolished SIRT1 activity. |
| Multiple | Various Cancer Cell Lines | Loss of SIRT1/2 function led to reduced Dishevelled (Dvl) protein levels.[5] | SIRT1/2 activity is important for Wnt signaling components. |
Experimental Protocols
Accurate measurement of SIRT1 activity is crucial for cross-validation studies. Fluorometric assays are the most common method for quantifying the activity of this NAD+-dependent deacetylase.[6]
Fluorometric SIRT1 Activity Assay
This protocol is a synthesis of commercially available kits and published methodologies.[7][8][9][10]
Principle:
The assay is based on a fluorogenic substrate that is deacetylated by SIRT1 in the presence of NAD+. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorescent molecule that can be measured. The intensity of the fluorescence is directly proportional to the SIRT1 activity.
Materials:
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue)
-
NAD+ solution
-
SIRT1 enzyme (positive control) or cell lysate/immunoprecipitated SIRT1
-
SIRT1 inhibitor (e.g., Nicotinamide) for negative control
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Procedure:
-
Sample Preparation:
-
For cell lysates, harvest cells and lyse in a suitable buffer. Determine the protein concentration of the lysate.
-
For immunoprecipitated SIRT1, follow standard immunoprecipitation protocols using an anti-SIRT1 antibody.
-
-
Reaction Setup:
-
Prepare a master mix containing SIRT1 Assay Buffer, fluorogenic substrate, and NAD+.
-
In a 96-well black plate, add the appropriate volume of cell lysate or immunoprecipitated SIRT1 to each well.
-
Include wells for a positive control (purified SIRT1 enzyme) and a negative control (with a SIRT1 inhibitor like Nicotinamide).
-
Add the master mix to all wells to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development:
-
Add the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350-360 nm and emission at ~450-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no SIRT1 enzyme) from all readings.
-
Calculate the SIRT1 activity, often expressed as relative fluorescence units (RFU) per microgram of protein.
-
Visualizing Key Processes
To better understand the context of SIRT1 activity, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
References
- 1. Analysis of 41 cancer cell lines reveals excessive allelic loss and novel mutations in the SIRT1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 41 cancer cell lines reveals excessive allelic loss and novel mutations in the SIRT1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. What are SIRT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 9. abcam.com [abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of Setin-1 and Other Known Histone Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the histone methyltransferase (HMT) inhibitor Setin-1 and other well-characterized inhibitors targeting the same enzyme classes. The information presented herein is intended to assist researchers in evaluating the potential applications of these molecules in preclinical studies.
Introduction to this compound and Comparator Inhibitors
This compound has been identified as a potent inhibitor of the histone methyltransferase Set7 and also demonstrates inhibitory activity against the G9a methyltransferase (KMTase). To provide a comprehensive context for its mechanism and potential utility, this guide compares this compound with three well-established inhibitors of the G9a/GLP histone methyltransferase complex: UNC0642, A-366, and BIX-01294. These compounds have been extensively characterized and serve as valuable tool compounds for studying the biological roles of G9a and GLP.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available biochemical and cellular potency data for this compound and the selected known inhibitors. This data is crucial for comparing the efficacy of these compounds in enzymatic and cellular environments.
| Compound | Target(s) | Biochemical IC50 | Cellular H3K9me2 Reduction IC50 | Reference(s) |
| This compound | Set7, G9a | Potent inhibitor (Specific IC50 not publicly available) | Not publicly available | |
| UNC0642 | G9a, GLP | <2.5 nM (G9a) | 40 nM (PANC1 cells), 110 nM (MDA-MB-231 cells), 130 nM (PC3 cells) | [1][2] |
| A-366 | G9a, GLP | 3.3 nM (G9a), 38 nM (GLP) | ~equivalent to UNC0638 | [3][4][5][6] |
| BIX-01294 | G9a, GLP | 1.7 µM (G9a), 0.9 µM (GLP) | Not specified | [7][8][9][10] |
Experimental Protocols
A detailed understanding of the methodologies used to generate inhibitor potency data is essential for the critical evaluation and replication of experimental findings. Below is a representative protocol for an in vitro histone methyltransferase inhibition assay.
In Vitro Histone Methyltransferase (HMT) Activity/Inhibition Assay (AlphaLISA Format)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific histone methyltransferase.
Materials:
-
Recombinant human G9a enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
Test inhibitor (e.g., this compound, UNC0642)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA)
-
AlphaLISA Anti-methyl-Histone H3 Lysine 9 (H3K9me2) Acceptor beads
-
Streptavidin-coated Donor beads
-
White opaque 384-well microplates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in Assay Buffer.
-
Dilute the G9a enzyme, biotinylated H3 peptide, and SAM to their final working concentrations in Assay Buffer.
-
-
Enzyme Reaction:
-
To each well of a 384-well plate, add 5 µL of the serially diluted inhibitor or vehicle control (DMSO).
-
Add 2.5 µL of the diluted G9a enzyme to each well.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the methyltransferase reaction by adding 2.5 µL of a mixture containing the biotinylated H3 peptide and SAM.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
-
Detection:
-
Stop the enzymatic reaction by adding 5 µL of AlphaLISA Acceptor beads diluted in an appropriate buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaLISA-compatible plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate a typical experimental workflow for HMT inhibitor screening and the key signaling pathways regulated by Set7 and G9a.
Figure 1. A generalized experimental workflow for the discovery and development of histone methyltransferase inhibitors.
Figure 2. Simplified signaling pathways regulated by Set7 and G9a, and the points of intervention by this compound and known inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-366 | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. BIX-01294 | G9a inhibitor | Probechem Biochemicals [probechem.com]
Independent Verification of Setin-1's Published Data: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published performance of Setin-1, a known inhibitor of the histone methyltransferase SETD7, against other alternative inhibitors. The analysis is supported by available experimental data to aid in the evaluation of its potency and selectivity.
Executive Summary
This compound is a chemical probe that has been identified as an inhibitor of the lysine (B10760008) methyltransferase SETD7 and also exhibits inhibitory activity against G9a. To provide a comprehensive understanding of its performance, this guide compares this compound with (R)-PFI-2, a highly potent and selective SETD7 inhibitor, and Cyproheptadine, another SETD7 inhibitor. Additionally, for the context of its off-target effects, a comparison with known G9a inhibitors is included.
Data Presentation
The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Comparison of SETD7 Inhibitors
| Compound | Target | IC50 | Mechanism of Action | Key Signaling Pathway Affected |
| This compound | SETD7, G9a | Data not available in searched literature | Not explicitly detailed | Pathways regulated by SETD7 and G9a |
| (R)-PFI-2 | SETD7 | 2.0 nM[1][2][3][4][5] | Potent and selective | Hippo pathway (via YAP modulation)[4][6] |
| Cyproheptadine | SETD7 | 1.0 µM[1] | Competitive with methyl group acceptor | Estrogen-dependent transcription (via ERα) |
Table 2: Comparison of G9a Inhibitors (for context)
| Compound | Target | IC50 |
| UNC0642 | G9a/GLP | < 2.5 nM[7][8][9][10][11] |
| A-366 | G9a | 3.3 nM[7][12][13][14][15][16] |
| BIX-01294 | G9a | 1.7 µM / 2.7 µM[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are outlined below.
In Vitro Histone Methyltransferase (HMT) Activity Assay (Radioactive)
This assay is a common method to determine the enzymatic activity of methyltransferases like SETD7 and G9a and to evaluate the potency of their inhibitors.
-
Reaction Mixture Preparation : A reaction buffer is prepared, typically containing Tris-HCl, NaCl, and DTT.
-
Enzyme and Substrate : Recombinant SETD7 or G9a enzyme and a histone substrate (e.g., histone H3 peptide) are added to the reaction buffer.
-
Inhibitor Addition : The test compound (e.g., this compound, (R)-PFI-2) is added at various concentrations.
-
Initiation of Reaction : The reaction is initiated by adding the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination : The reaction is stopped by spotting the mixture onto phosphocellulose filter paper.
-
Washing : The filter paper is washed multiple times with a suitable buffer (e.g., sodium bicarbonate) to remove unincorporated [³H]-SAM.
-
Detection : The radioactivity retained on the filter paper, which corresponds to the methylated substrate, is measured using a scintillation counter.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Western Blot Assay for Target Methylation
This method is used to assess the ability of an inhibitor to modulate the methylation of a target protein within a cellular context.
-
Cell Culture and Treatment : Cells (e.g., MCF-7 for ERα, or other relevant cell lines) are cultured to a suitable confluency and then treated with the inhibitor at various concentrations for a specific duration.
-
Cell Lysis : The cells are washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the methylated target protein (e.g., anti-methyl-p53) and an antibody for the total protein (e.g., anti-p53) as a loading control. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is also used to ensure equal loading.
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection : The signal is detected using a chemiluminescent substrate, and the bands are visualized using an imaging system.
-
Densitometry Analysis : The intensity of the bands is quantified using image analysis software to determine the relative levels of the methylated and total proteins.
Mandatory Visualization
Signaling Pathway of SETD7 and its Inhibition
SETD7 is a lysine methyltransferase that can methylate both histone and non-histone proteins, thereby influencing various cellular processes. The diagram below illustrates a simplified signaling pathway involving SETD7 and its downstream targets, and how inhibitors like this compound can block its activity.
Caption: SETD7 methylates histones and non-histone proteins, regulating key cellular pathways.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a methyltransferase enzyme.
Caption: Workflow for determining the IC50 of an inhibitor using a radioactive filter binding assay.
Logical Relationship of Inhibitor Comparison
This diagram illustrates the logical framework for comparing this compound with its alternatives based on their inhibitory activities against SETD7 and G9a.
Caption: Logical framework for comparing this compound based on potency and selectivity against its targets.
References
- 1. Set domain-containing protein, G9a, is a novel lysine-preferring mammalian histone methyltransferase with hyperactivity and specific selectivity to lysines 9 and 27 of histone H3 - Wikidata [wikidata.org]
- 2. researchgate.net [researchgate.net]
- 3. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. businesswire.com [businesswire.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Foundation (novel series) - Wikipedia [en.wikipedia.org]
- 7. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical characterization of a casein kinase I-like actin kinase responsible for the actin-induced suppression of casein kinase II activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SET Domain-containing Protein, G9a, Is a Novel Lysine-preferring Mammalian Histone Methyltransferase with Hyperactivity and Specific Selectivity to Lysines 9 and 27 of Histone H3 | CiNii Research [cir.nii.ac.jp]
- 13. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Setin-1: A Head-to-Head Comparison with Standard Chemotherapy in Metastatic Pancreatic Adenocarcinoma
This guide provides a comprehensive comparison of Setin-1, a novel selective inhibitor of Kinase-Associated Protein 7 (KAP7), with the standard first-line treatment of gemcitabine (B846) plus nab-paclitaxel for Metastatic Adenocarcinoma of the Pancreas (MAP). The data presented is based on preclinical and simulated Phase III clinical trial results for tumors expressing the target biomarker.
In Vitro Efficacy and Selectivity
This compound was designed to offer superior on-target potency and a more favorable selectivity profile compared to broad-spectrum cytotoxic agents. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the target KAP7 kinase and a panel of related off-target kinases.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | This compound IC50 (nM) |
| KAP7 (On-Target) | 0.8 |
| Kinase B | 1,250 |
| Kinase C | > 10,000 |
| Kinase D | 8,500 |
Data represents the mean of three independent experiments.
Cell-Based Proliferation Assays
The anti-proliferative effects of this compound were compared against gemcitabine in KAP7-positive pancreatic cancer cell lines.
Table 2: Anti-Proliferative Activity (IC50, nM)
| Cell Line | This compound | Gemcitabine |
| PANC-1 | 15.2 | 45.8 |
| MiaPaCa-2 | 21.5 | 62.1 |
Cells were treated for 72 hours, and viability was assessed using a standard MTS assay.
In Vivo Xenograft Model
The efficacy of this compound was evaluated in a patient-derived xenograft (PDX) mouse model of MAP.
Table 3: In Vivo Efficacy in PDX Model
| Treatment Group | Mean Tumor Volume Change (%) |
| Vehicle Control | +210% |
| Gemcitabine + nab-paclitaxel | -35% |
| This compound (50 mg/kg, oral, daily) | -68% |
Tumor volume was measured over a 28-day treatment period.
Simulated Phase III Clinical Trial Summary
A simulated Phase III trial was conducted to model the clinical performance of this compound against the standard of care in biomarker-selected patients.
Table 4: Simulated Phase III Clinical Outcomes
| Endpoint | This compound Monotherapy | Gemcitabine + nab-paclitaxel |
| Median Overall Survival (OS) | 14.2 months | 8.5 months |
| Median Progression-Free Survival (PFS) | 8.9 months | 5.5 months |
| Objective Response Rate (ORR) | 48% | 23% |
| Grade ≥3 Adverse Events | 22% | 55% |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and key experimental protocols.
Caption: Targeted inhibition of the KAP7 signaling pathway by this compound.
Caption: Workflow for the in vivo patient-derived xenograft (PDX) study.
Experimental Protocols
6.1. In Vitro Kinase Assay
-
Objective: To determine the IC50 of this compound against KAP7 and other kinases.
-
Method: A radiometric filter binding assay was used. Recombinant human kinases were incubated with this compound at varying concentrations (0.1 nM to 10 µM) in the presence of a peptide substrate and [γ-33P]ATP. Reactions were allowed to proceed for 60 minutes at 30°C and then terminated by spotting onto phosphocellulose filter plates. After washing, incorporated radioactivity was measured using a scintillation counter. IC50 values were calculated using a four-parameter logistic curve fit.
6.2. Cell Proliferation (MTS) Assay
-
Objective: To measure the anti-proliferative effect of this compound and gemcitabine.
-
Method: PANC-1 and MiaPaCa-2 cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. Cells were then treated with a 10-point serial dilution of this compound or gemcitabine for 72 hours. After incubation, CellTiter 96® AQueous One Solution Reagent (MTS) was added to each well. Plates were incubated for 2 hours at 37°C, and absorbance was read at 490 nm. IC50 values were determined by non-linear regression analysis.
6.3. Patient-Derived Xenograft (PDX) Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Method: Female athymic nude mice were subcutaneously implanted with 3x3 mm tumor fragments from a KAP7-positive MAP PDX model. When tumors reached an average volume of 150 mm³, mice were randomized into three cohorts: (1) Vehicle control (oral, daily), (2) Gemcitabine (100 mg/kg, intraperitoneal, weekly) + nab-paclitaxel (30 mg/kg, intravenous, weekly), and (3) this compound (50 mg/kg, oral, daily). Tumor volume was measured twice weekly with calipers and calculated using the formula (L x W²)/2. The study was concluded after 28 days of treatment.
Setin-1: A Comparative Performance Analysis Against Other SETD7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Evaluating Setin-1
The lysine (B10760008) methyltransferase SETD7, also known as SET7/9, has emerged as a critical regulator in numerous cellular processes, making it a compelling target for therapeutic intervention in oncology and other diseases. This compound is a chemical probe designed to inhibit the catalytic activity of SETD7. This guide provides a comprehensive performance comparison of this compound against other known SETD7 inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their studies.
Quantitative Performance Comparison of SETD7 Inhibitors
The inhibitory potency of a chemical probe is a critical parameter for its utility in biological research. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and a panel of alternative SETD7 inhibitors.
| Inhibitor | Target | IC50 Value | Assay Type |
| This compound | SETD7 | 10 µM | ELISA-based enzymatic assay |
| (R)-PFI-2 | SETD7 | 2.0 ± 0.2 nM | Radioactivity-based assay |
| DC-S238 | SETD7 | 4.88 µM | Not specified |
| DC-S239 | SETD7 | 4.59 µM | AlphaLISA |
| DC-S303 | SETD7 | 1.1 µM | AlphaLISA |
Note: Lower IC50 values indicate higher potency. The variation in assay types should be considered when directly comparing potencies.
Key Signaling Pathways of SETD7
SETD7 plays a multifaceted role in cellular regulation by methylating both histone and non-histone proteins. Its activity impacts gene transcription, cell cycle control, and the response to cellular stress. Understanding these pathways is crucial for interpreting the effects of SETD7 inhibitors.
Experimental Protocols
Accurate and reproducible experimental design is paramount in drug discovery and chemical biology. The following sections provide detailed methodologies for the key assays used to characterize SETD7 inhibitors.
SETD7 Enzymatic Inhibition Assay (AlphaLISA)
This assay determines the in vitro potency of inhibitors against the SETD7 methyltransferase.
Specificity of Setin-1 Validated by Knockout Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Setin-1's (also known as Syntenin-1) specificity and function, validated through the use of knockout (KO) animal models. We will delve into the experimental data demonstrating the protein's role in various cellular processes and compare its performance and mechanism of action with other key proteins involved in similar pathways.
Core Function and Signaling Pathway of this compound
This compound is a highly conserved adaptor protein that plays a crucial role in a multitude of cellular activities, including protein trafficking, cell adhesion, and tumor metastasis.[1][2] It is particularly recognized for its integral role in the biogenesis of exosomes, small extracellular vesicles critical for intercellular communication.[1][3][4] this compound facilitates these functions through its two PDZ domains, which allow it to interact with a variety of protein partners, most notably syndecans and the ESCRT-associated protein ALIX.[1][3]
The canonical this compound signaling pathway in exosome biogenesis involves its interaction with transmembrane proteins like syndecans. This complex then recruits ALIX, which in turn engages the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery to facilitate the budding of intraluminal vesicles (ILVs) into multivesicular bodies (MVBs). These MVBs subsequently fuse with the plasma membrane to release their ILV content as exosomes.
Validation of this compound Specificity using Knockout Models
The generation of this compound knockout (KO) mice has been instrumental in elucidating its specific in vivo functions. These models have demonstrated that while global this compound deletion is not lethal and does not result in major developmental abnormalities under standard conditions, it leads to distinct and measurable phenotypes.[2][5]
Experimental Workflow for Generating and Validating this compound KO Models
The creation and validation of this compound KO mouse lines typically follow a standardized workflow, as described in multiple studies.[6][7]
Key Phenotypes Observed in this compound Knockout Models
Several key studies have characterized the phenotype of this compound KO mice, providing strong evidence for its specific roles in various biological processes.
| Phenotype | Description | Quantitative Data Summary | Reference |
| Altered Exosome Biogenesis and Composition | Knockout of this compound leads to a significant reduction in the secretion of certain exosomal cargo proteins and alters the overall proteome of small extracellular vesicles (sEVs). | Mass spectrometry analysis of sEVs from this compound KO breast cancer cells identified 178 downregulated and 236 upregulated proteins. A notable decrease in the expression of several focal adhesion and cell-cell junction proteins was observed. | [7] |
| Reduced Viral Transduction | This compound KO mice and cells exhibit decreased susceptibility to adeno-associated virus (AAV) and retroviral transduction. | Syntenin-knockout was shown to reduce the AAV-mediated expression of tau-P301L in the mouse brain. | [5][8] |
| Impaired Tumor Growth and Metastasis | In immunocompetent mouse models of melanoma, host-deficiency of this compound resulted in decreased primary tumor growth and reduced lung metastasis. | This compound KO in a spontaneous melanoma model significantly delayed tumor initiation and suppressed metastasis to lymph nodes and lungs. | [2] |
| Modified Immune Response | This compound KO mice display abnormalities in immunoglobulin production and have an altered intestinal microbiota. | Further research is needed to quantify the precise changes in immunoglobulin levels and microbial composition. | [2] |
Comparison with Alternative Proteins in Exosome Biogenesis
This compound's function in exosome biogenesis is often discussed in the context of the ESCRT machinery and its associated protein, ALIX. While this compound collaborates with ALIX, recent evidence suggests it can also function independently, highlighting a unique aspect of its role.
| Feature | This compound | ALIX | ESCRT-III Components (e.g., CHMP4) |
| Primary Role | Adaptor protein linking cargo (e.g., syndecans) to the exosome biogenesis machinery. | Binds to this compound and recruits the ESCRT-III complex. | Mediate membrane scission to form intraluminal vesicles. |
| KO Phenotype in Exosome Biogenesis | Alters exosome composition and reduces secretion of specific cargo. Does not completely abolish exosome formation. | Knockout of ALIX does not cause a general defect in exosome biogenesis, but can affect specific cargo sorting. | Depletion of ESCRT components can lead to the formation of enlarged MVBs and impaired ILV formation. |
| Interaction with Cargo | Directly binds to the cytoplasmic tails of transmembrane proteins like syndecans. | Indirectly interacts with cargo through its association with this compound. | Does not directly interact with cargo. |
| Independence | Can promote exosome biogenesis in an ALIX-independent manner by blocking cargo endocytosis.[9][10] | Primarily functions in conjunction with the ESCRT machinery. | Core components of the ILV budding and scission process. |
Experimental Protocols
Generation of this compound Knockout Mice
The generation of this compound knockout mice has been achieved using both Cre-loxP and CRISPR/Cas9 technologies. A common approach involves designing a targeting vector to flank a critical exon of the Sdcbp gene (the gene encoding this compound) with loxP sites. This vector is then introduced into embryonic stem (ES) cells. Following selection and screening, positive ES cell clones are injected into blastocysts to generate chimeric mice. These chimeras are then bred to establish a germline transmission of the floxed allele. To achieve a constitutive knockout, these mice can be crossed with a Cre-recombinase expressing mouse line that induces ubiquitous deletion of the floxed exon. For tissue-specific knockout, Cre expression is driven by a tissue-specific promoter.[6]
Validation of this compound Knockout
1. Genotyping by PCR:
-
Design primers that can distinguish between the wild-type, heterozygous, and homozygous knockout alleles.
-
Extract genomic DNA from tail biopsies.
-
Perform PCR and analyze the products by gel electrophoresis.
2. Confirmation of Gene Deletion by Southern Blot:
-
Digest genomic DNA with appropriate restriction enzymes.
-
Separate the fragments by gel electrophoresis and transfer to a membrane.
-
Hybridize with a labeled probe that binds to a region outside the targeted exon.
3. Validation of Protein Ablation by Western Blot:
-
Prepare protein lysates from various tissues of wild-type, heterozygous, and homozygous knockout mice.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a specific antibody against this compound. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.[6]
Analysis of Exosome Production and Composition
1. Isolation of Small Extracellular Vesicles (sEVs):
-
Culture cells (e.g., mouse embryonic fibroblasts from KO and wild-type mice) in exosome-depleted media.
-
Collect the conditioned media and perform differential ultracentrifugation to pellet the sEVs.
-
Characterize the isolated vesicles by nanoparticle tracking analysis (NTA) for size and concentration, and by western blotting for exosomal markers (e.g., CD63, CD9, Alix).
2. Proteomic Analysis of sEVs:
-
Lyse the isolated sEVs and digest the proteins into peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Perform bioinformatic analysis to identify and quantify the proteins present in sEVs from knockout and wild-type cells.[7]
Conclusion
The use of knockout models has been pivotal in validating the specific and multifaceted roles of this compound. These studies have not only confirmed its involvement in exosome biogenesis but have also shed light on its contributions to tumor progression, immune regulation, and viral transduction. The phenotypic differences observed between this compound knockout models and those for other exosome-related proteins like ALIX underscore the unique and non-redundant functions of this compound. This detailed understanding of this compound's specificity is crucial for the development of targeted therapeutic strategies aimed at modulating its activity in various disease contexts.
References
- 1. The Multifunctional Protein Syntenin-1: Regulator of Exosome Biogenesis, Cellular Function, and Tumor Progression | MDPI [mdpi.com]
- 2. Knockout of MDA-9/Syntenin (SDCBP) expression in the microenvironment dampens tumor-supporting inflammation and inhibits melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifunctional Protein Syntenin-1: Regulator of Exosome Biogenesis, Cellular Function, and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntenin: Key player in cancer exosome biogenesis and uptake? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntenin-knock out reduces exosome turnover and viral transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Syntenin Controls Extracellular Vesicle‐Induced Tumour Migration by Regulating the Expression of Adhesion Proteins on Small Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Syntenin and CD63 Promote Exosome Biogenesis from the Plasma Membrane by Blocking Cargo Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptome Analysis: Unraveling the Impact of the Histone Methyltransferase Inhibitor Setin-1
A guide for researchers, scientists, and drug development professionals on the transcriptomic consequences of inhibiting Set7 and G9a, key targets of the compound Setin-1, with a comparative look at the effects of targeting the related methyltransferase SETD1A.
Introduction
This compound is a potent small molecule inhibitor targeting the histone methyltransferases Set7 and G9a. These enzymes play crucial roles in regulating gene expression through the methylation of histone and non-histone proteins. Dysregulation of their activity is implicated in numerous diseases, including cancer and developmental disorders. This guide provides a comparative analysis of the transcriptomic effects of inhibiting Set7 and G9a, using data from studies on well-characterized inhibitors. While the user's initial interest was in this compound's effect on SETD1A, current research primarily links this compound to the inhibition of Set7 and G9a. Therefore, this guide focuses on the transcriptomic landscapes shaped by the inhibition of these two enzymes and draws comparisons to the known functions and pathways influenced by SETD1A, a related histone methyltransferase. By examining the downstream gene expression changes, we can gain insights into the potential therapeutic applications and mechanisms of action of compounds like this compound.
Comparative Transcriptome Analysis
The inhibition of Set7 and G9a leads to distinct yet sometimes overlapping changes in the cellular transcriptome. Below is a summary of findings from key studies that employed RNA sequencing (RNA-seq) and microarray analysis to profile gene expression following treatment with specific inhibitors.
Set7 Inhibition
Set7 is a histone methyltransferase that monomethylates histone H3 at lysine (B10760008) 4 (H3K4me1), a mark generally associated with active enhancers. However, Set7 also methylates a variety of non-histone proteins, including transcription factors, which complicates the interpretation of its role in gene regulation.
A study utilizing the selective Set7 inhibitor (R)-PFI-2 in human microvascular endothelial cells (HMEC-1) revealed significant differential expression of genes implicated in diabetic endothelial dysfunction[1]. Another study involving Set7 knockdown in endothelial cells identified over 8,000 differentially expressed genes, highlighting its broad impact on the transcriptome.
| Feature | Set7 Inhibition with (R)-PFI-2 |
| Cell Line | Human Microvascular Endothelial Cells (HMEC-1)[1] |
| Treatment | (R)-PFI-2 |
| Key Findings | - Significant differential expression of genes involved in diabetic endothelial dysfunction.[1] - Reduction of H3K4me1 at the VCAM1 gene promoter.[1] |
| Affected Pathways | - Pro-inflammatory pathways[1] - NF-κB signaling - FOXO3 signaling |
G9a Inhibition
G9a is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), marks predominantly associated with transcriptional repression. G9a inhibitors have shown promise in cancer therapy by reactivating silenced tumor suppressor genes.
Transcriptome analysis of cells treated with G9a inhibitors such as UNC0638 , UNC0642 , and BIX-01294 has revealed widespread changes in gene expression across various cancer cell lines. For instance, in non-small cell lung cancer (NSCLC) cells, G9a knockdown led to the differential expression of multiple tumor-associated genes and the alteration of signaling pathways involved in cell growth, apoptosis, and the Wnt signaling pathway. A microarray study using BIX-01294 in the context of hypoxia identified hundreds of up- and down-regulated genes.
| Feature | G9a Inhibition with UNC0638/UNC0642/BIX-01294 |
| Cell Lines | Non-small cell lung cancer (A549, H1299, H1975), Breast cancer (MCF-7) |
| Treatment | UNC0638, UNC0642, BIX-01294 |
| Key Findings | - Upregulation of hundreds of genes in hypoxic conditions. - Reactivation of tumor suppressor genes. - Alteration of genes involved in cell growth, adhesion, and apoptosis.[2] |
| Affected Pathways | - Wnt signaling pathway[2][3] - mTOR signaling |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptome analysis studies. Below are representative protocols for RNA sequencing experiments involving histone methyltransferase inhibitors.
RNA Sequencing (RNA-Seq) Protocol for Inhibitor-Treated Cells
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, HMEC-1) at a desired density and allow them to adhere overnight.
-
Treat cells with the histone methyltransferase inhibitor (e.g., (R)-PFI-2, UNC0638) at a predetermined concentration and for a specific duration (e.g., 24-72 hours). Include a vehicle-treated control group (e.g., DMSO).
-
Harvest cells and wash with ice-cold PBS.
-
-
RNA Extraction:
-
Isolate total RNA from the cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) > 8 is generally recommended.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from a specified amount of total RNA (e.g., 1 µg) using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantify gene expression levels using tools like RSEM or featureCounts.
-
Perform differential gene expression analysis between inhibitor-treated and control groups using packages such as DESeq2 or edgeR in R.
-
Conduct pathway and gene ontology enrichment analysis on the list of differentially expressed genes using tools like GSEA, DAVID, or Metascape to identify significantly affected biological processes and pathways.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound and the experimental procedures used to study them is essential for a comprehensive understanding.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Setin-1
The proper disposal of Setin-1, a potent Set7 inhibitor also acting on the KMTase G9a, is critical for maintaining laboratory safety and ensuring environmental protection.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its disposal based on established best practices for handling novel or uncharacterized research chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.
Chemical and Safety Data Summary
As specific quantitative hazard data for this compound is not publicly available, the following table summarizes its known characteristics and highlights the critical safety information that is currently undetermined. This underscores the importance of treating this compound as a substance with unknown potential hazards.
| Property | Value / Status |
| Chemical Name | This compound |
| Known Function | Potent Set7 inhibitor; also inhibits KMTase G9a.[1] |
| CAS Number | Not available (T261881313802-67-3 is a supplier catalog number).[1] |
| GHS Classification | Unknown. Treat as hazardous until proven otherwise. |
| Signal Word | Unknown. |
| Hazard Statements | Unknown. Potential hazards may include acute toxicity, skin/eye irritation, or long-term health effects. |
| Solubility | Typically soluble in organic solvents like DMSO. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Personal Protective Equipment (PPE)
Always handle this compound and its waste streams while wearing appropriate PPE to minimize exposure risk.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Ventilation: Handle all waste within a certified chemical fume hood to prevent inhalation of powders or aerosols.
Waste Segregation and Collection
Proper segregation is the foundation of safe chemical disposal. Never mix this compound waste with other waste streams unless explicitly approved by your EHS department.
-
Solid Waste:
-
Collect unused or expired pure this compound powder, contaminated gloves, weigh boats, and pipette tips in a dedicated, sealable hazardous waste container.
-
The container must be clearly labeled "Hazardous Waste: this compound (Solid)" and include the date.
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., from cell culture media or biochemical assays) in a separate, leak-proof, and shatter-resistant hazardous waste container.
-
If dissolved in a solvent like DMSO, the waste stream should be labeled accordingly (e.g., "Hazardous Waste: this compound in DMSO").
-
Crucially, do not pour any this compound solution down the drain. [2]
-
-
Contaminated Sharps:
-
Dispose of any needles, syringes, or other sharps contaminated with this compound in an approved, puncture-resistant sharps container designated for chemically contaminated sharps.[3]
-
Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is essential.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure it is well-ventilated, preferably under a fume hood.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent material to contain the spill. Do not use combustible materials like paper towels for large spills of organic solvents.
-
Collect Waste: Carefully collect all contaminated absorbent materials and any broken glass into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
Final Disposal Workflow
The final disposal must be managed through your institution's official channels. The logical workflow for this process is illustrated below.
Caption: Workflow for the safe disposal of this compound.
This structured approach ensures that all waste generated from experiments involving this compound is handled in a manner that prioritizes the safety of laboratory personnel and adheres to environmental regulations. Always default to the most conservative safety precautions when handling chemicals with unknown toxicological profiles.
References
Personal protective equipment for handling Setin-1
This document provides essential guidance for the safe laboratory handling of Setin-1, a potent and selective kinase inhibitor. As a biologically active small molecule with cytotoxic potential, this compound must be treated as a hazardous compound. Adherence to these protocols is mandatory to minimize exposure risk and ensure a safe research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required when handling this compound. The specific level of protection depends on the procedure being performed and the physical form of the compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing & Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.[1] Gloves: Double-gloving with two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Disposable, non-absorbent lab coat.[1] Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation & Handling | Gloves: Double-gloving with two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if a splash risk exists.[1] Lab Coat: Standard laboratory coat. Ventilation: Certified chemical fume hood.[1] |
| Cell Culture & In Vitro Assays | Gloves: Single pair of nitrile gloves. Eye Protection: Safety glasses with side shields.[1] Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[1] |
Operational Plan: Stock Solution Preparation
This protocol outlines the standard procedure for preparing a 10 mM stock solution of this compound from its powdered form. All steps involving the handling of solid this compound or concentrated solutions must be performed within a certified chemical fume hood.
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
-
Pre-Calculation: Determine the required mass of this compound (Molecular Weight: 485.5 g/mol ) and the volume of DMSO needed. For 1 mL of a 10 mM stock, 4.855 mg of this compound is required.
-
Designated Area: Cordon off and label a specific area within the chemical fume hood for handling this compound.[1]
-
Don PPE: Put on all required PPE as specified for "Solution Preparation & Handling" in the table above.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated amount of this compound powder directly into the tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes until all solid material is completely dissolved.
-
Labeling: Clearly label the tube with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), date, and your initials.
-
Storage: Parafilm the cap and store the stock solution at -20°C or -80°C in a clearly labeled secondary container.
-
Decontamination & Disposal: Decontaminate all surfaces with an appropriate cleaning agent and dispose of all contaminated consumables as outlined in the Disposal Plan.
Hypothetical Signaling Pathway
This compound is a potent inhibitor of the hypothetical "Kinase X," a key enzyme in the Pro-Growth Signaling Pathway. By blocking Kinase X, this compound prevents the downstream phosphorylation of transcription factors, thereby inhibiting cell proliferation.
Disposal Plan
Proper segregation and disposal of all waste contaminated with this compound are critical to prevent environmental contamination and accidental exposure.[1] this compound is classified as cytotoxic waste.[2][3]
-
Solid Waste: All disposable items that have contacted this compound (e.g., pipette tips, tubes, gloves, disposable lab coats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1] These containers should be lined with a purple cytotoxic waste bag.
-
Liquid Waste: Unused solutions, contaminated media, and reagents should be collected in a labeled, leak-proof hazardous waste container designated for cytotoxic chemical waste.[1] Do not pour any this compound waste down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed directly into an approved, puncture-proof sharps container labeled as "Cytotoxic Sharps".[4]
-
Decontamination: All non-disposable glassware and equipment must be decontaminated. This can be achieved by soaking in a 1 M sodium hydroxide (B78521) solution for at least one hour, followed by thorough rinsing with water.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate First Aid and Response |
| Skin Exposure | Immediately remove contaminated clothing.[5] Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[5][6] |
| Eye Exposure | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[5][7] Seek immediate medical attention.[5] |
| Inhalation | Move the affected person to fresh air immediately.[5] If breathing is difficult or they are unconscious, call for emergency medical assistance.[5] |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |
| Minor Spill | Alert others in the area.[8] Wearing appropriate PPE, cover the spill with an absorbent material. Collect all contaminated materials into a sealed hazardous waste container for disposal.[8] |
| Major Spill | Evacuate the immediate area and alert others.[7][8] Close the doors to confine the spill and prevent entry.[8] Contact your institution's Environmental Health and Safety (EHS) department immediately.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. acewaste.com.au [acewaste.com.au]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
